Methyl dimethyldithiocarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-5(2)4(6)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZMDUHKWRYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190797 | |
| Record name | Methyl dimethyldithiocarbamate | |
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Molecular Weight |
135.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3735-92-0 | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl dimethyldithiocarbamate | |
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| Record name | Cystogon | |
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| Record name | Methyl dimethyldithiocarbamate | |
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| Record name | Methyl dimethyldithiocarbamate | |
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| Record name | METHYL DIMETHYLDITHIOCARBAMATE | |
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Advanced Synthetic Methodologies for Methyl Dimethyldithiocarbamate and Its Derivatives
Classical and Contemporary Synthesis Pathways
The foundational methods for creating the dithiocarbamate (B8719985) structure have been refined over decades, leading to highly efficient and versatile synthetic pathways. These methods primarily rely on the nucleophilic nature of the dithiocarbamate anion, formed in situ from an amine and carbon disulfide.
One-Pot Condensation Reactions (e.g., Amine-Carbon Disulfide-Alkyl Halide Systems)
The most direct and widely utilized method for synthesizing S-alkyl dithiocarbamates, including methyl dimethyldithiocarbamate (B2753861), is the one-pot condensation of a secondary amine, carbon disulfide, and an alkyl halide. mdpi.comresearchgate.net This reaction is prized for its operational simplicity and high atom economy. researchgate.net In a typical procedure for methyl dimethyldithiocarbamate, dimethylamine (B145610) is reacted with carbon disulfide to form a dimethyldithiocarbamate salt. This intermediate is not isolated but is immediately treated with a methylating agent, such as methyl iodide, to yield the final product.
Recent advancements have focused on optimizing this classical approach by eliminating the need for solvents and catalysts. researchgate.netorganic-chemistry.org Such solvent-free conditions are not only environmentally benign but also often lead to milder reaction conditions, high yields, and simplified work-up procedures. researchgate.netscispace.com The reaction proceeds efficiently by mixing the amine, carbon disulfide, and alkyl halide, often at room temperature. researchgate.netresearchgate.net The versatility of this method allows for the synthesis of a wide array of dithiocarbamate derivatives by varying the amine and the alkyl halide components. researchgate.net For instance, using benzyl (B1604629) halides in place of alkyl halides with aliphatic amines has been shown to produce excellent yields. researchgate.net
Table 1: Comparison of One-Pot Synthesis Conditions for Dithiocarbamates
| Catalyst/Promoter | Solvent | Key Advantages | Yield Range | Reference |
|---|---|---|---|---|
| None | Solvent-free | High atom economy, simple, mild conditions, high yields. | High | researchgate.netorganic-chemistry.org |
| Triton-B | Solvent-free | Catalytic amount of phase transfer catalyst, milder conditions, simple work-up. | 82-98% | scispace.com |
| None | Ethanol-Water | Environmentally friendly solvent system, room temperature. | Good to Excellent | researchgate.netresearchgate.net |
| None (Michael Addition) | Water | Green procedure, mild conditions, accelerated reaction rate. | High | researchgate.net |
Insertion and Substitution Reaction Approaches for High Purity
For applications requiring high-purity this compound, specific insertion and substitution strategies are employed. These methods are designed to be highly regioselective and minimize the formation of byproducts. One such approach involves the reaction of dithiocarbamic acid salts with epoxides. scirp.org This reaction provides 2-hydroxyalkyl dithiocarbamates with high regioselectivity, proceeding under catalyst-free conditions in ethanol (B145695) at room temperature. scirp.org The reaction of alkyl epoxides, for example, yields exclusively Markovnikov products in very short reaction times (4-15 minutes) and high yields (60-98%). tandfonline.com
Another route to high-purity dithiocarbamates involves the use of thiuram disulfides as starting materials. For example, reacting tetraalkylthiuram disulfides with α-haloacetophenones in the presence of minimal water provides β-keto dithiocarbamates in good to excellent yields. researchgate.net This protocol is noted for its high atom economy and mild conditions. researchgate.net These substitution methods, while often used for more complex derivatives, underscore the chemical strategies available for achieving high purity by carefully selecting reagents that favor a single reaction pathway.
Catalytic and Mechanistic Innovations in Derivatization
The derivatization of the dithiocarbamate core has been significantly advanced through the introduction of catalytic systems and the exploration of novel reaction mechanisms. These innovations have expanded the scope of accessible structures and provided more sustainable synthetic routes.
Metal-Catalyzed Coupling Reactions (e.g., CuI-Catalysis)
Copper(I) iodide (CuI) has emerged as an effective catalyst for the synthesis of dithiocarbamate derivatives, particularly S-aryl and S-vinyl dithiocarbamates. researchgate.netscispace.com These reactions typically follow an Ullmann-type coupling mechanism, where a dithiocarbamate salt is coupled with an aryl iodide or a vinyl bromide. researchgate.net The process is often facilitated by a ligand, such as N,N-dimethylglycine, and conducted in a solvent like DMF at elevated temperatures. researchgate.netscispace.com This methodology provides a convenient route to dithiocarbamates bearing aromatic or vinylic substituents on the sulfur atom, which are otherwise difficult to synthesize via standard condensation reactions. researchgate.net The use of copper nanoparticles as a catalyst in water has also been reported, representing a greener alternative for these coupling reactions. scispace.com
Oxidation of Metal Powders for Complex Formation (e.g., Indium Complexes)
A direct and efficient one-step method for synthesizing metal dithiocarbamate complexes involves the direct oxidation of metal powders. researchgate.netscience.gov This approach has been successfully used to prepare tris(dimethyldithiocarbamate)indium(III). researchgate.net In this synthesis, indium metal powder is oxidized by tetramethylthiuram disulfide in a coordinating solvent like 4-methylpyridine (B42270) at room temperature. researchgate.net The reaction yields the homoleptic indium(III) dithiocarbamate complex, In[S₂CN(CH₃)₂]₃, in high yields (over 60%). researchgate.netresearchgate.net This method bypasses the need to first synthesize and isolate a dithiocarbamate salt, offering a more streamlined process for obtaining metal complexes that have applications as precursors for metal sulfides. researchgate.netscience.gov
Table 2: Selected Catalytic and Innovative Syntheses
| Methodology | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ullmann-type Coupling | CuI / N,N-dimethylglycine | S-Aryl/S-Vinyl Dithiocarbamates | Good yields, tolerates various functional groups. | researchgate.netscispace.com |
| Metal Powder Oxidation | Indium metal, Tetramethylthiuram disulfide | Indium(III) Dithiocarbamate Complex | Simple one-step synthesis from elemental metal. | researchgate.netresearchgate.net |
| Green One-Pot Synthesis | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Bioactive Dithiocarbamates | Eco-friendly, cost-effective, recyclable solvent system (PEG-400:H₂O). | samipubco.com |
| Visible-Light Promoted Coupling | None (Photocatalyst-free) | S-Aryl Dithiocarbamates | Uses visible light, minimizes chemical waste and metal residues. | organic-chemistry.org |
Green Chemistry Approaches in Dithiocarbamate Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for dithiocarbamates. tandfonline.comtandfonline.com These approaches focus on using green solvents, solvent-free conditions, alternative energy sources, and cost-effective, low-toxicity catalysts. tandfonline.comresearchgate.net
A notable example is the use of a ceric ammonium nitrate (CAN) catalyst in a polyethylene (B3416737) glycol (PEG-400):H₂O solvent system for the one-pot synthesis of dithiocarbamates from amines, carbon disulfide, and halides. samipubco.com This method is advantageous due to its low cost, high product yields, rapid reaction times, and the recyclability of the PEG solvent. samipubco.com Other green multicomponent reactions have been developed that proceed in water or ethanol-water mixtures at room temperature, often without any catalyst. researchgate.netresearchgate.nettandfonline.com Furthermore, photocatalyst-free methods using visible light have emerged for creating S-aryl dithiocarbamates, offering a straightforward pathway that minimizes waste and avoids residual metal contamination in the final products. organic-chemistry.org These green methodologies are often associated with high efficiency, excellent yields, operational simplicity, and broad substrate applicability. tandfonline.comresearchgate.net
Synthesis of Advanced this compound Analogues
The versatile chemical nature of the dithiocarbamate group has spurred the development of advanced analogues of this compound. These efforts are largely directed towards the creation of coordination compounds with transition metals and the design of hybrid molecules that integrate the dithiocarbamate moiety with other pharmacologically active scaffolds. Such modifications aim to modulate the physicochemical properties and biological activities of the parent compound.
Preparation of Metal Dithiocarbamate Coordination Compounds (e.g., Ruthenium(III) Derivatives)
The synthesis of metal dithiocarbamate coordination compounds, particularly with ruthenium(III), has garnered significant interest. These complexes are typically prepared through the reaction of a ruthenium(III) salt, such as ruthenium(III) chloride, with a dithiocarbamate salt. mdpi.com The dithiocarbamate ligand, including dimethyldithiocarbamate, acts as a bidentate chelating agent, coordinating to the ruthenium center through its two sulfur atoms. researchgate.net
Several synthetic routes have been established for the preparation of these ruthenium(III) complexes. A common method involves the direct reaction of RuCl₃ with a dithiocarbamate salt, which can lead to a mixture of mononuclear and binuclear species. mdpi.com These can then be separated chromatographically. For instance, tris(N,N-dimethyldithiocarbamato)ruthenium(III), [Ru(DMDT)₃], and the binuclear complex [Ru₂(DMDT)₅]Cl have been synthesized and characterized. nih.gov
The synthesis can be influenced by the starting materials and reaction conditions. For example, the oxidation of [Ru(PPh₃)₃Cl₂] with tetraethylthiuram disulfide yields ruthenium(III) complexes of the type [Ru(PPh₃)₂(S₂CNR₂)Cl₂]. researchgate.net These reactions result in mononuclear complexes with an octahedral geometry around the central ruthenium atom. researchgate.net Another approach involves the reaction of Ru(III) with dithiocarbamato ligands derived from esters of sarcosine (B1681465) to produce [Ru(RSDT)₃] and [Ru₂(RSDT)₅]Cl complexes. nih.gov
The resulting ruthenium(III) dithiocarbamate complexes are often characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their molecular structures. researchgate.netresearchgate.net These studies have confirmed the octahedral coordination geometry of the ruthenium(III) ion in many of these complexes. researchgate.net
Table 1: Examples of Synthesized Ruthenium(III) Dithiocarbamate Complexes
| Complex | Starting Materials | Key Structural Feature | Reference |
| [Ru(DMDT)₃] | RuCl₃, DMDT salt | Mononuclear, octahedral | nih.gov |
| [Ru₂(DMDT)₅]Cl | RuCl₃, DMDT salt | Binuclear | mdpi.comnih.gov |
| [Ru(PPh₃)₂(S₂CNEt₂)Cl₂] | [Ru(PPh₃)₃Cl₂], Tetraethylthiuram disulfide | Mononuclear, octahedral | researchgate.net |
| [Ru(RSDT)₃] | Ru(III), Sarcosine-derived DTC | Mononuclear | nih.gov |
Design and Synthesis of Hybrid Structures (e.g., Thiosemicarbazide-Dithiocarbamate Conjugates)
The design and synthesis of hybrid molecules that conjugate dithiocarbamates with other chemical entities, such as thiosemicarbazides, represent a strategic approach to developing new compounds with potentially enhanced biological activities. nih.gov Thiosemicarbazides (TSCs) and dithiocarbamates (DTCs) are both known to be promising pharmacophores, and their combination into a single molecular entity has been explored. nih.gov
The synthesis of thiosemicarbazide-dithiocarbamate conjugates typically involves a multi-step process. A general route includes the initial synthesis of aryl dithiocarbamates and aryl thiosemicarbazides, which are then coupled to form the target hybrid structures. nih.gov The resulting conjugates are characterized using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures. nih.gov
Research in this area has shown that the biological activity of these conjugates can be influenced by the nature and position of substituents on the aromatic rings of both the thiosemicarbazide (B42300) and dithiocarbamate moieties. nih.gov For instance, studies have indicated that conjugates bearing strong electron-withdrawing groups exhibit notable antioxidant and anticancer activities. nih.gov
The synthesis of these hybrid structures is not limited to simple aryl derivatives. More complex heterocyclic systems can also be incorporated, further diversifying the range of accessible compounds. The development of efficient synthetic protocols, including the use of ultrasound irradiation in some related syntheses, is an ongoing area of research. scispace.com
Table 2: Research Findings on Thiosemicarbazide-Dithiocarbamate Conjugates
| Conjugate Feature | Research Focus | Outcome | Reference |
| Aryl TSC and Aryl DTC hybrids | Synthesis and pharmacological evaluation | Moderate to good yields; confirmed structures | nih.gov |
| Electron-withdrawing groups | Structure-activity relationship | Enhanced antioxidant and anticancer properties | nih.gov |
| Molecular Conjugation | Exploration of novel drug targets | Hybrids show greater activity than individual components | nih.gov |
Mechanistic Elucidation of Biological Activities of Methyl Dimethyldithiocarbamate
Interactions with Metalloproteins and Metal Ion Homeostasis
The biological activities of methyl dimethyldithiocarbamate (B2753861) are intricately linked to its interactions with metalloproteins and its ability to disrupt metal ion homeostasis. As a dithiocarbamate (B8719985), it possesses strong metal-chelating properties that drive its mechanisms of action.
Methyl dimethyldithiocarbamate and its related compounds exhibit a high affinity for transition metal ions, particularly copper and zinc. This chelation is a key initiating step in its biological effects. Dithiocarbamates readily bind to copper, and those with nonpolar nitrogen substituents, such as dimethyldithiocarbamate (DMDC), form redox-active copper complexes. These complexes can traverse cellular membranes and partition into lipid compartments, where they can promote oxidative injury. This has been demonstrated in animal models through observed increases in copper levels, lipid peroxidation, and protein oxidative damage.
While the primary focus of available research is on copper and zinc, dithiocarbamates are known to chelate a range of heavy metal ions. Sodium dimethyldithiocarbamate (SDDC) can react with various heavy metal ions, including copper and zinc, to form insoluble precipitates. While the specific biological perturbations resulting from the chelation of iron by this compound are not extensively detailed in the available research, the general ability of dithiocarbamates to bind iron suggests a potential for interference with iron-dependent biological processes.
Studies have shown that different forms of dimethyldithiocarbamate can have varied effects on intracellular metal ion concentrations. For instance, Ziram (B1684391), a zinc complex of dimethyldithiocarbamate, has been shown to increase intracellular levels of both zinc and copper. In contrast, sodium N,N-dimethyldithiocarbamate (DMDC) primarily leads to an increase in intracellular copper levels. This elevation of intracellular metal ions is a significant biological perturbation that can lead to downstream cellular stress and enzyme inhibition.
Impact of Dimethyldithiocarbamate Compounds on Intracellular Metal Ion Levels
| Compound | Effect on Intracellular Copper | Effect on Intracellular Zinc |
|---|---|---|
| Ziram (Zinc dimethyldithiocarbamate) | Increased | Increased |
| Sodium N,N-dimethyldithiocarbamate (DMDC) | Increased | No significant change |
A critical aspect of the biological activity of this compound is its role in facilitating the transport of metal ions across cellular membranes, leading to their intracellular accumulation. Dithiocarbamates with nonpolar nitrogen substituents, a category that includes this compound, can form redox-active copper complexes. These lipophilic complexes are capable of crossing cell membranes and accumulating within the cell.
Research has demonstrated that the zinc-complexed form of N,N-dimethyldithiocarbamate is more effective at transporting both copper and zinc into cells compared to the sodium salt form. Specifically, in human embryonic kidney cells (HEK293), treatment with ziram resulted in a threefold increase in intracellular copper and a twofold increase in intracellular zinc compared to control cells. mdpi.com In contrast, sodium DMDC produced a smaller, though still significant, increase in intracellular copper and no significant change in intracellular zinc. mdpi.com This differential ability to transport metals into the cell can account for the varying potencies of different dithiocarbamate compounds in eliciting biological effects. The accumulation of these metals disrupts the tightly regulated intracellular metal homeostasis, contributing to cellular dysfunction.
Enzyme Inhibition Profiles and Downstream Cellular Consequences
The disruption of metal ion homeostasis by this compound directly leads to the inhibition of various enzymes, many of which are critical for normal cellular function. This enzyme inhibition triggers a cascade of downstream cellular consequences.
Dithiocarbamates are well-documented inhibitors of copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD), a key enzyme in the cellular defense against oxidative stress. While much of the research has focused on the related compound diethyldithiocarbamate (B1195824) (DDC), the mechanism of inhibition is relevant to this compound. DDC acts as a copper-chelating agent, and its inhibition of SOD can lead to a depletion of glutathione (B108866) and an increase in the production of methemoglobin and sulfhemoglobin. nih.gov The inhibition of SOD by DDC has been shown to be dose-dependent in yeast, with a 75% inhibition observed at a 10mM concentration. nih.gov
The inhibition of SOD disrupts the balance of reactive oxygen species (ROS) within the cell. This can have complex, and sometimes opposing, effects on cellular processes. For example, DDC has been shown to inhibit apoptosis induced by certain stimuli, yet it can also trigger the translocation of pro-apoptotic proteins. researchgate.net The downstream consequences of SOD inhibition include increased oxidative stress, which can contribute to lipid peroxidation and damage to other cellular components.
Dithiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net The inhibitory action of dithiocarbamates on CAs stems from their ability to coordinate to the zinc ion in the enzyme's active site through a sulfur atom. nih.govresearchgate.net This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. Various dithiocarbamates have demonstrated low nanomolar inhibition constants against several human CA isoforms, including CA I, II, IX, and XII. researchgate.net For instance, simple dimethyl- and diethyl-dithiocarbamates have been shown to be weak inhibitors of the cytosolic isoform hCA I, with inhibition constants in the range of 699–790 nM. researchgate.net
The modulation of cysteine protease activities by this compound is not as extensively documented in the available scientific literature. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. While some compounds are known to inhibit cysteine proteases through interactions with their active site cysteine residue, specific data on the direct interaction of this compound with these enzymes is limited.
A significant biological effect of dimethyldithiocarbamate compounds is the disruption of the ubiquitin-proteasome system (UPS). This is achieved through the inhibition of the ubiquitin-activating enzyme (E1), which is the first and rate-limiting step in the ubiquitination cascade. Both ziram and sodium N,N-dimethyldithiocarbamate (DMDC) have been shown to significantly decrease E1 activity, with ziram exhibiting greater potency. mdpi.comresearchgate.net
The inhibition of E1 by these compounds is linked to the intracellular transport of metal ions and the subsequent increase in oxidative stress. mdpi.comresearchgate.net Studies have shown that increases in either intracellular zinc or copper are sufficient to inhibit E1 activity. mdpi.com The chelation of copper and its transport into the cell by dithiocarbamates leads to oxidative injury, as evidenced by elevated levels of protein carbonyls. researchgate.net The inhibition of E1 can be mitigated by co-incubation with a copper chelator, which protects E1 activity and reduces the associated oxidative damage. researchgate.net The disruption of the UPS through E1 inhibition has profound effects on cellular protein homeostasis and can lead to the accumulation of proteins that would normally be targeted for degradation, ultimately contributing to cellular dysfunction and toxicity.
Inhibitory Effects of Dimethyldithiocarbamate Compounds on Ubiquitin-Activating Enzyme (E1)
| Compound | Effect on E1 Activity | Associated Cellular Changes |
|---|---|---|
| Ziram (Zinc dimethyldithiocarbamate) | Significant decrease (more potent) | Increased intracellular zinc and copper, enhanced oxidative injury |
| Sodium N,N-dimethyldithiocarbamate (DMDC) | Significant decrease | Increased intracellular copper, enhanced oxidative injury |
Inhibition of Aldehyde Dehydrogenase and Related Metabolic Pathways
The inhibitory action of dithiocarbamates and their derivatives on aldehyde dehydrogenases (ALDHs) is a well-documented phenomenon. The mechanism for compounds structurally related to this compound involves the covalent modification of the enzyme's active site. Studies on cytoplasmic aldehyde dehydrogenase modified by p-nitrophenyl dimethylcarbamate reveal the formation of a stable dimethylcarbamoyl-enzyme complex nih.gov. This modification creates an analogue of the transient acyl-enzyme intermediate that normally forms during the catalytic cycle nih.gov.
This covalent modification targets a highly reactive and conserved cysteine residue within the ALDH active site nih.govsemanticscholar.org. The general mechanism for many covalent ALDH inhibitors involves an initial interaction with the enzyme followed by a chemical reaction that forms a stable bond with this cysteine nucleophile nih.govsemanticscholar.org. This covalent adduction physically blocks the active site, preventing substrate access and catalysis, thereby leading to irreversible inhibition of the enzyme nih.govresearchgate.net. By extension, this compound likely follows this established mechanism, acting as a covalent inhibitor that incapacitates ALDH enzymes through the carbamoylation of the catalytic cysteine residue.
Indoleamine 2,3-Dioxygenase (IDO) Inhibitory Mechanisms
Based on available scientific literature, there is no direct evidence to describe the specific inhibitory mechanisms of this compound on Indoleamine 2,3-Dioxygenase (IDO). Research on IDO inhibition has primarily focused on tryptophan mimetics and other distinct chemical scaffolds nih.gov.
Effects on Other Enzyme Systems (e.g., Laccase, Tyrosinase)
While direct studies on this compound are limited, research on related dithiocarbamate derivatives demonstrates inhibitory activity against tyrosinase, a multi-copper-containing enzyme involved in melanogenesis nih.gov. The proposed mechanism involves the dithiocarbamate moiety interacting with the copper ions in the enzyme's active site.
Tyrosinase catalyzes the conversion of monophenols to diphenols and their subsequent oxidation to quinones nih.govnih.gov. Dithiocarbamate derivatives have been shown to be effective inhibitors of bacterial tyrosinase, with some analogues displaying greater potency than the standard inhibitor, kojic acid nih.gov. Molecular modeling suggests that these compounds stabilize within the catalytic site through a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues, thereby blocking the enzyme's catalytic function nih.gov. The inhibitory potential can be influenced by the specific chemical substitutions on the molecule, indicating that structural features are key to the extent of enzyme inhibition nih.gov. Due to the absence of specific research, the effect of this compound on laccase activity has not been characterized.
Table 1: Tyrosinase Inhibitory Activity of Dithiocarbamate Derivatives
| Compound | Derivative Type | IC₅₀ (µM) | Comparison to Standard (Kojic Acid IC₅₀ = 30.34 ± 0.75 µM) |
| 4d | Tosyl piperazine-dithiocarbamate | 6.88 ± 0.11 | More Potent |
| 4g | Tosyl piperazine-dithiocarbamate | 7.24 ± 0.15 | More Potent |
| 4b | Tosyl piperazine-dithiocarbamate | 8.01 ± 0.11 | More Potent |
| 4c | Tosyl piperazine-dithiocarbamate | 8.1 ± 0.30 | More Potent |
| 4j | Tosyl piperazine-dithiocarbamate | 11.11 ± 0.10 | More Potent |
This data is based on studies of rationally designed dithiocarbamate derivatives and is presented to illustrate the potential inhibitory mechanism of the dithiocarbamate functional group against tyrosinase nih.gov.
Mechanisms of Cellular Redox Dysregulation
A primary mechanism through which dithiocarbamates exert their biological effects is the induction of cellular redox dysregulation, characterized by the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The chemical structure of dithiocarbamates facilitates redox cycling, a process that can lead to the production of superoxide radicals and other ROS. This increased production of ROS appears to be a probable mechanism of action for the biological activities of these compounds, including their antiparasitic effects. The amine group within the dithiocarbamate structure is reactive and can stimulate the production of these damaging oxygen species, leading to cellular injury and death.
This compound directly impacts the primary intracellular antioxidant defense system by altering the balance of glutathione (GSH). Studies on the closely related N,N-dimethyldithiocarbamate (DMDC) show that it causes a dose-dependent decrease in intracellular GSH levels. The mechanism of this depletion involves the oxidation of reduced glutathione (GSH) to its disulfide form, glutathione disulfide (GSSG) researchgate.net.
This shift in the GSH/GSSG ratio signifies a state of significant oxidative stress, as the cell's main antioxidant buffer is consumed. The depletion of the GSH pool compromises the cell's ability to neutralize ROS and detoxify electrophilic compounds. Consequently, cytotoxicity is enhanced in cells with pre-depleted GSH levels, while supplementation with GSH can diminish the toxic effects, highlighting the critical role of glutathione in mitigating dithiocarbamate-induced cellular damage researchgate.net.
Basis of Antiparasitic Activity
The antiparasitic activity of this compound and related compounds is fundamentally linked to their ability to disrupt the parasite's oxidative metabolism. This is primarily achieved through the chelation of essential metal ions within the active sites of key antioxidant enzymes, particularly superoxide dismutase (SOD) nih.govresearchgate.net.
Parasites such as Trypanosoma and Fasciola hepatica rely on SOD enzymes to defend against superoxide radicals generated by their own metabolism and by the host's immune response semanticscholar.org. Dithiocarbamates are potent inhibitors of Cu,Zn-SOD nih.govresearchgate.net. They act by chelating the copper ion essential for the enzyme's catalytic activity, thereby inactivating it researchgate.net. This inhibition leads to an accumulation of toxic superoxide radicals within the parasite, causing widespread oxidative damage to mitochondria, cellular membranes, and other vital components. This disruption of redox homeostasis and the resulting oxidative stress are key factors that lead to parasite death researchgate.net. This mechanism makes crucial parasite metalloenzymes a prime target for the antiparasitic action of dithiocarbamates.
Action against Trypanosoma cruzi and Leishmania donovani
Dithiocarbamates, a class of compounds to which this compound belongs, have demonstrated notable activity against various parasites. Research into the antiparasitic action of these compounds has provided insights into their potential therapeutic applications.
Studies on dithiocarbamate derivatives have revealed their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. The biological activity of dithiocarbamates against T. cruzi is multifaceted, with evidence suggesting that the generation of reactive oxygen species (ROS) is a primary mechanism of action. nih.govnih.gov This oxidative stress can lead to significant damage within the parasite. For instance, sodium diethyldithiocarbamate (DETC), a related dithiocarbamate, has been shown to cause mitochondrial damage and disruption of the parasite's membrane in T. cruzi. nih.govresearchgate.netresearchgate.net
The antiparasitic activity of dithiocarbamates is also linked to their ability to chelate metals, such as iron, zinc, and copper. nih.gov This metal-binding capacity can disrupt the function of essential metalloenzymes within the parasite. While specific studies on this compound against T. cruzi and Leishmania donovani are not extensively detailed in the reviewed literature, the general mechanisms observed for dithiocarbamates provide a foundational understanding of its potential action. Leishmania donovani, the causative agent of visceral leishmaniasis, relies on a complex network of metabolic pathways for survival, some of which could be susceptible to the inhibitory action of dithiocarbamates. nih.govwikipedia.org
**Table 1: Antiparasitic Activity of a Dithiocarbamate Derivative against *Trypanosoma cruzi***
| Compound | Parasite Strain | IC50 (µM) | Key Findings |
| Sodium Diethyldithiocarbamate (DETC) | Trypanosoma cruzi (various strains) | 9.44 - 60.49 | Causes mitochondrial damage and membrane disruption. nih.govresearchgate.netresearchgate.net |
Impact on Parasite Redox Metabolism and Enzyme Function
The efficacy of dithiocarbamates against parasites like Trypanosoma cruzi is significantly attributed to their interference with the parasite's redox metabolism. These parasites have unique enzymatic systems to counteract oxidative stress, which become key targets for chemotherapeutic agents.
Dithiocarbamates can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress that is detrimental to the parasite. nih.govnih.gov This is particularly effective as the natural defense mechanisms of the parasite are overwhelmed. The amine group within the dithiocarbamate structure is thought to stimulate the production of these damaging ROS. nih.gov
A crucial aspect of the antiparasitic mechanism of dithiocarbamates is their ability to inhibit key enzymes involved in the parasite's redox balance. One such enzyme is superoxide dismutase (SOD), a metalloenzyme vital for detoxifying superoxide radicals. Dithiocarbamates, through their metal-chelating properties, can interact with the metal center of SOD, thereby inhibiting its catalytic activity. nih.gov This inhibition leaves the parasite vulnerable to oxidative damage.
Molecular Basis of Antimicrobial Efficacy
Antibacterial Action against Gram-Positive and Gram-Negative Organisms
Dithiocarbamates have demonstrated a broad spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to chelate metal ions and interfere with essential bacterial enzymes.
One of the proposed mechanisms for the antibacterial activity of dithiocarbamates is the transport of divalent metal ions into the bacterial cells. frontiersin.org This influx of metal ions can disrupt cellular homeostasis and inactivate key bacterial enzymes through mismetallation, ultimately leading to bacterial death. frontiersin.org
The addition of metal ions can have varied effects on the antibacterial activity of dithiocarbamates. For instance, the antibacterial activity of potassium morpholine dithiocarbamate was found to be higher than its nickel or copper complexes against both Gram-positive and Gram-negative bacteria. nih.gov Conversely, the activity of pyrrolidine dithiocarbamate (PDTC) against certain bacteria was enhanced by the addition of zinc ions. nih.gov
Antifungal Properties and Mechanisms
Dithiocarbamates are a well-established class of fungicides with a multi-site mode of action. taylorandfrancis.com This characteristic makes it more difficult for fungi to develop resistance. The primary mechanism of their antifungal activity involves their metabolism into isothiocyanates. These isothiocyanates are highly reactive and can interact with vital thiol-containing compounds within the fungal cell, disrupting numerous cellular processes. eagri.org
The fungicidal action of dithiocarbamates is also attributed to their ability to chelate essential metal cations like copper. eagri.org This chelation can inhibit metal-dependent enzymes that are crucial for fungal survival and growth. epa.gov The >NCS group is considered essential for the fungicidal action of these compounds. eagri.org
Antiviral Mechanisms
The antiviral activity of dithiocarbamates is an area of growing research interest. A key mechanism underlying their antiviral effect is the inhibition of the NF-κB signaling pathway. nih.gov Many viruses activate NF-κB to suppress apoptosis and promote the survival of the host cell, thereby creating a favorable environment for viral replication. By inhibiting NF-κB, dithiocarbamates can counteract this viral strategy. nih.gov
When complexed with metals, the antiviral activity of dithiocarbamates can be enhanced and diversified. For example, the zinc complex of pyrrolidine dithiocarbamate (PDTC) has been shown to disrupt the function of the RNA-polymerase enzyme in rhinoviruses by increasing intracellular zinc concentrations. nih.gov Similarly, the inhibition of influenza virus replication by PDTC is thought to occur through the inhibition of the viral RNA-dependent RNA polymerase activity by increasing the intracellular levels of copper and zinc ions. oup.com
Proposed Anticancer Mechanisms
Dithiocarbamates have emerged as a promising class of anticancer agents, with their therapeutic potential being investigated in numerous studies. Their anticancer effects are often mediated through their ability to form complexes with metal ions, particularly copper, which then act as potent inhibitors of key cellular machinery in cancer cells.
A primary mechanism of the anticancer action of dithiocarbamates is the inhibition of the proteasome. nih.govnih.govingentaconnect.com The ubiquitin-proteasome system is responsible for the degradation of a majority of cellular proteins and plays a critical role in regulating processes such as cell cycle progression and apoptosis. nih.gov Dithiocarbamate-copper complexes have been shown to effectively inhibit the chymotrypsin-like activity of the proteasome, which is crucial for inducing cancer cell death. nih.gov This inhibition leads to the accumulation of proteins that regulate the cell cycle and apoptosis, ultimately triggering programmed cell death in cancer cells. researchgate.net
The induction of apoptosis is another significant anticancer mechanism of dithiocarbamates. nih.govwayne.edu Dithiocarbamates can induce apoptosis through both proteasome-dependent and independent pathways. The generation of reactive oxygen species (ROS) following the intracellular uptake of copper by dithiocarbamates can trigger oxidative stress, leading to apoptosis. f1000research.com Furthermore, dithiocarbamates have been shown to inhibit caspases, a family of proteases that are central to the execution of apoptosis. f1000research.com
Dithiocarbamates can also exert their anticancer effects by targeting other cellular pathways. They have been found to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govnih.gov Additionally, some dithiocarbamates have been shown to interfere with DNA methyltransferases, enzymes that play a role in epigenetic gene silencing. nih.gov Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes. nih.gov
Table 2: Anticancer Mechanisms of Dithiocarbamate Derivatives
| Dithiocarbamate Derivative | Proposed Mechanism of Action | Key Findings |
| Diethyldithiocarbamate (in complex with copper) | Proteasome inhibition, Apoptosis induction | Inhibits tumor growth by inhibiting proteasome activity and inducing cancer cell apoptosis. nih.gov |
| Pyrrolidine dithiocarbamate (PDTC) (in complex with copper) | Proteasome inhibition, Apoptosis induction, NFκB inhibition | Forms a complex with copper that inhibits cell proliferation and induces apoptosis. nih.gov |
| Disulfiram (DSF) (metabolized to a dithiocarbamate) | Proteasome inhibition, Inhibition of aldehyde dehydrogenase (ALDH) | Binds to tumor cellular copper and induces apoptosis through proteasome inhibition. nih.gov |
| Gold(III) dithiocarbamate complexes | Proteasome inhibition, Apoptosis induction | Potently inhibit the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis. researchgate.net |
Targeting DNA Replication and Repair Pathways
The integrity of the genome is maintained through a complex network of DNA replication and repair mechanisms. Some chemical agents can interfere with these processes, leading to cellular dysfunction. Research on dithiocarbamates, a class of compounds to which this compound belongs, suggests potential interactions with these pathways.
Studies on related dithiocarbamate compounds have provided some insights. For instance, diethyldithiocarbamate has been shown to inhibit both scheduled and unscheduled DNA synthesis in rat thymocytes. nih.gov This inhibition suggests a potential interference with the machinery of DNA replication and repair. Unscheduled DNA synthesis is a hallmark of DNA excision repair, indicating that some dithiocarbamates might impede the cell's ability to mend DNA damage. Furthermore, diethyldithiocarbamate was found to prevent DNA strand breaks induced by the carcinogen dimethylnitrosamine. nih.gov However, it did not show the same inhibitory effect on DNA fragmentation caused by other agents like methyl methanesulfonate, suggesting a degree of specificity in its action. nih.gov While these findings on related compounds are informative, direct evidence detailing the specific effects of this compound on DNA replication and repair pathways, including its interaction with key proteins like DNA polymerases or components of the DNA damage response (DDR) such as ATM and ATR kinases, requires further specific investigation.
Interaction with Key Signaling Kinases
Cellular signaling pathways, orchestrated by a cascade of protein kinases, regulate a multitude of cellular processes, including growth, proliferation, and survival. The mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways are central signaling networks often implicated in disease.
Research on compounds structurally related to this compound has indicated modulation of these key signaling cascades. For example, manganese-containing dithiocarbamates have been demonstrated to activate the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. Its activation by these dithiocarbamates suggests a potential for this class of compounds to influence these fundamental cellular responses. nih.gov Additionally, diethyldithiocarbamate has been reported to suppress an NF-κB dependent metastatic pathway in cholangiocarcinoma cells, indicating an inhibitory role in certain contexts. waocp.org
While these studies on analogous compounds provide a framework, direct and detailed investigations into the specific interactions of this compound with a broad spectrum of signaling kinases are necessary to fully elucidate its impact on cellular signaling.
Mechanisms of Apoptosis Induction and Prevention
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
The role of dithiocarbamates in apoptosis is complex, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the specific compound and cellular context.
Induction of Apoptosis: Some dithiocarbamate complexes have been shown to induce apoptosis. For instance, a bismuth diethyldithiocarbamate compound was found to trigger the intrinsic apoptotic pathway in breast cancer cells. nih.gov This was evidenced by an increase in intracellular reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and activation of caspases. nih.gov The intrinsic pathway is critically regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the integrity of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.
Prevention of Apoptosis: Conversely, other studies have demonstrated that dithiocarbamates can act as potent inhibitors of apoptosis. A key mechanism underlying this anti-apoptotic effect involves the inhibition of caspase activation. Specifically, dithiocarbamate disulfides have been shown to directly inhibit the processing of the caspase-3 proenzyme, a critical executioner caspase. nih.govacs.org This inhibition is thought to occur through thiol-disulfide exchange, preventing the activation of caspase-3 and thereby blocking the downstream events of apoptosis. nih.gov
Environmental Chemistry and Degradation of Methyl Dimethyldithiocarbamate
Degradation Pathways in Diverse Environmental Compartments
The environmental persistence of methyl dimethyldithiocarbamate (B2753861) is generally low due to its susceptibility to rapid degradation through several abiotic and biotic pathways. nih.gov Dithiocarbamates as a class are known to be unstable in the presence of moisture and oxygen and can be transformed by hydrolysis, photolysis, and oxidation. nih.gov
In aquatic environments, methyl dimethyldithiocarbamate is expected to undergo degradation through hydrolysis and photolysis. Dithiocarbamates are generally unstable in water and can decompose rapidly. nih.gov Hydrolysis is a significant pathway, particularly under acidic conditions. tandfonline.com The standard analytical method for detecting dithiocarbamates involves hot acid digestion, which quantitatively hydrolyzes them to carbon disulfide (CS2) and the corresponding amine, demonstrating their susceptibility to this process. nih.govtandfonline.com Ethylenebisdithiocarbamates (EBDCs), a related group, are known to be susceptible to acid-catalyzed hydrolysis. nih.gov
Photolysis, or degradation by light, is another recognized abiotic pathway for the breakdown of dithiocarbamates. nih.gov While specific kinetic studies on the photolysis of this compound are not extensively detailed in the available literature, related compounds like the fungicide thiram (B1682883) (a dimer of dimethyldithiocarbamate) undergo rapid transformation via photolysis in water and soil. nih.gov
In soil, the degradation of dithiocarbamates is largely driven by biological activity. Soil microorganisms play a crucial role in the biotransformation of these compounds, often utilizing them as sources of carbon and nitrogen. nih.gov This microbial degradation is a primary route for the complete removal of carbamate and dithiocarbamate (B8719985) pesticides from the environment. nih.govnih.gov
In addition to microbial action, plants can also contribute to the breakdown of dithiocarbamates. Plant tissues may contain enzymes that accelerate the decomposition of these compounds upon contact. tandfonline.com For example, the decomposition of thiram was found to increase significantly in the presence of cut pieces of fruits and vegetables, suggesting enzymatic action. tandfonline.com Dithiocarbamates generally exhibit low to moderate mobility in soil, which influences their bioavailability for microbial and plant uptake. nih.gov
Identification and Analysis of Environmental Metabolites
The degradation of this compound results in the formation of several smaller, more mobile compounds. The identification of these metabolites is key to understanding the complete environmental fate of the parent compound.
Two of the most significant metabolites formed from the degradation of dithiocarbamates are carbon disulfide (CS2) and methyl isothiocyanate (MITC).
Carbon Disulfide (CS2): The formation of CS2 is a characteristic result of dithiocarbamate decomposition, particularly through hydrolysis under acidic conditions. nih.govcdnsciencepub.com The dithiocarbamate functional group readily breaks down to release CS2, a volatile and reactive substance. nih.gov This reaction is so fundamental that it forms the basis of the most common analytical technique for quantifying total dithiocarbamate residues. nih.govtandfonline.com
Further degradation and metabolic processes can lead to a variety of other breakdown products.
Dimethyldithiocarbamoylalanine: Specific information regarding the formation of dimethyldithiocarbamoylalanine as a direct environmental metabolite of this compound is not prominent in the reviewed scientific literature.
2-thioxo-4-thiazolidinecarboxylic acid (TTCA): This compound is not a direct degradation product of this compound. However, it is an established urinary biomarker of exposure to carbon disulfide (CS2). hmdb.ca Since CS2 is a major metabolite of dithiocarbamates, the presence of TTCA in biological systems could be an indirect indicator of exposure to degrading this compound, arising from the subsequent metabolism of the released CS2.
Ethylene (B1197577) Thiourea (B124793) (ETU): Ethylene thiourea is a significant and toxicologically important metabolite, but it is specifically formed from the degradation of ethylenebisdithiocarbamates (EBDCs), such as maneb and zineb. nih.gov The formation of ETU is due to the presence of an ethylene bridge within the EBDC molecular structure, which is absent in this compound. Therefore, ETU is not an expected degradation product of this compound. nih.gov
The table below summarizes the primary degradation pathways and resulting metabolites of dithiocarbamates, with relevance to this compound.
| Degradation Pathway | Environmental Compartment | Key Metabolites | Notes |
| Hydrolysis | Aquatic Systems, Soil | Carbon Disulfide (CS2), Dimethylamine (B145610) | Accelerated under acidic conditions. |
| Photolysis | Aquatic Systems, Soil Surface | Various breakdown products | Degradation by sunlight. |
| Oxidation | Aquatic Systems, Soil | Thiuram Disulfides | Reversible redox process. |
| Biotransformation | Soil, Plant Systems | Carbon Disulfide (CS2), Methyl Isothiocyanate (MITC) | Mediated by microorganisms and plant enzymes. |
Factors Modulating Environmental Fate
The environmental persistence and degradation of this compound, a member of the dimethyldithiocarbamate (DMDTC) group, are governed by a complex interplay of chemical, physical, and biological factors. The ultimate fate of this compound in the environment is not static but is dynamically influenced by the specific conditions of the receiving matrix, including water bodies and soil ecosystems. Key factors that modulate its transformation and transport include the pH of the environment, interactions with cations, the nature of soil and its organic matter content, and prevailing climatic conditions. nih.gov
Influence of Environmental pH and Cationic Interactions
The stability of dithiocarbamates (DTCs), including this compound, is significantly dependent on the pH of the surrounding medium. Generally, these compounds exhibit greater stability in alkaline conditions. nih.govwho.int Conversely, they are susceptible to acid-catalyzed hydrolysis, which is considered a primary degradation pathway for dimethyldithiocarbamates. nih.gov The rate of this degradation is directly influenced by pH; more acidic conditions lead to faster hydrolysis. researchgate.net The decomposition of insoluble zinc and iron salts of dimethyldithiocarbamic acid is observed under slightly acidic conditions. cdnsciencepub.com
Cationic interactions also play a crucial role in the environmental fate of these compounds. Dithiocarbamates have a strong propensity to form complexes with metal ions, a process that can significantly inhibit their degradation. researchgate.net Studies on dimethyldithiocarbamate (DMDC), a component of the fungicide Ziram (B1684391), have shown that complexation with cations such as cadmium, copper, or zinc inhibits acid-catalyzed hydrolysis. researchgate.netresearchgate.net Among these, copper has been identified as the most likely metal to inhibit transformation reactions under typical environmental conditions. researchgate.netresearchgate.net The formation of these stable metal-dithiocarbamate complexes can slow both oxidation and hydrolysis, thereby increasing the persistence of the dithiocarbamate in environments like bed sediments. researchgate.net In the presence of trace amounts of Copper(II), the half-life of DMDC was found to be greater than two weeks, regardless of the pH. researchgate.netresearchgate.net However, the more stable copper salt of dimethyldithiocarbamic acid shows less decomposition compared to its zinc and iron counterparts. cdnsciencepub.com
The interplay between pH and cationic interactions determines the speciation of the compound, affecting whether it exists as a free ligand or as charged or uncharged metal-complexes, which in turn influences its stability and persistence. researchgate.net
| Factor | Condition | Effect on Stability/Persistence | Mechanism |
|---|---|---|---|
| pH | Alkaline | Increased Stability | - |
| Acidic | Decreased Stability | Promotes acid-catalyzed hydrolysis | |
| Cationic Interactions | Complexation with Metals (e.g., Cu, Zn, Cd) | Increased Persistence | Inhibition of acid-catalyzed hydrolysis |
| Presence of Copper(II) | Significantly Increased Persistence (Half-life > 2 weeks) | Formation of highly stable complexes |
Role of Organic Matter Content and Soil Characteristics
The behavior of this compound in terrestrial environments is heavily influenced by soil properties, particularly organic matter and clay content. These components are primary determinants of the compound's sorption, which in turn affects its mobility, bioavailability, and degradation rate. nih.govresearchgate.net
A direct correlation has been observed between the rate of adsorption of thiocarbamate herbicides and the amount of organic matter in the soil. capes.gov.br Soils with higher organic carbon content tend to exhibit greater adsorption of dithiocarbamates, which can limit their movement and availability for degradation or uptake by organisms. nih.gov Similarly, the clay content of soil is also closely associated with adsorption. researchgate.netcapes.gov.br The complex matrix of soil, with its variable composition of sand, silt, clay, and organic matter, dictates the extent of these interactions.
The general relationship between soil characteristics and dithiocarbamate fate is summarized in the table below.
| Soil Characteristic | Impact on Dithiocarbamate Behavior |
|---|---|
| High Organic Matter Content | Increases adsorption, reduces mobility and leaching. nih.govcapes.gov.br |
| High Clay Content | Increases adsorption and reduces mobility. researchgate.netcapes.gov.br |
| Sandy Texture | Decreases adsorption, potentially increases mobility and leaching. |
Impact of Climatic Conditions
Climatic factors, including temperature and sunlight, significantly affect the degradation and transport of this compound in the environment. nih.gov The half-life of dithiocarbamates is known to be dependent on these conditions. nih.gov
Temperature influences the rate of chemical and biological degradation processes. An increase in temperature generally accelerates the breakdown of pesticides. Furthermore, temperature directly impacts the vapor pressure of the compound, which is a key factor in its volatilization from soil and water surfaces. rivm.nl Higher temperatures can increase the rate of volatilization, but this effect can be moderated by the drying of the soil surface, which in turn reduces volatilization. rivm.nl Studies on the dithiocarbamate maneb in tomato homogenates showed that thermal processing at 100°C and 121°C resulted in its substantial degradation. researchgate.net
Sunlight is another critical factor, as photolysis (degradation by light) is a recognized pathway for the breakdown of dithiocarbamates. nih.govmdpi.com This process contributes to the relatively rapid degradation of these compounds in the environment when exposed to solar radiation. mdpi.com
Environmental Mobility and Distribution
The movement and partitioning of this compound between soil, water, and air are critical components of its environmental risk profile. Its mobility is primarily controlled by its adsorption-desorption behavior in soil and its tendency to volatilize into the atmosphere.
Adsorption and Leaching in Soil-Water Systems
The mobility of dithiocarbamates in soil is generally considered to be low to moderate. nih.gov The primary factor controlling this is the extent to which the compound adsorbs to soil particles. As discussed previously, soils rich in organic matter and clay tend to adsorb dithiocarbamates more strongly, thereby restricting their movement. nih.govresearchgate.netcapes.gov.br
| Factor | Effect on Adsorption | Effect on Leaching Potential |
|---|---|---|
| High Soil Organic Matter | Increase | Decrease capes.gov.br |
| High Soil Clay Content | Increase | Decrease |
| High Water Solubility | Decrease | Increase capes.gov.br |
Volatilization and Atmospheric Transport
This compound is characterized as a volatile solid, indicating its potential to move from soil or water surfaces into the atmosphere. wikipedia.org Volatilization is a recognized dissipation pathway for dithiocarbamates. nih.gov The rate of volatilization is governed by the compound's vapor pressure and environmental conditions such as temperature and soil moisture. rivm.nl
Volatilization losses from moist soil surfaces tend to be highest during the warmest parts of the day and are significantly reduced when the soil surface dries out. rivm.nl For soil-incorporated pesticides, movement to the surface via diffusion and mass flow is a prerequisite for volatilization. rivm.nl The degradation of some dithiocarbamates can also produce volatile products, such as carbon disulfide and methyl isothiocyanate (MITC), which can then be transported into the atmosphere. cdnsciencepub.comresearchgate.net
Considerations for Wastewater Treatment and Remediation of this compound
The presence of this compound and its degradation products in wastewater necessitates careful consideration of treatment and remediation strategies. The selection of an appropriate technology depends on various factors, including the concentration of the contaminant, the composition of the wastewater matrix, regulatory discharge limits, and economic feasibility. Dithiocarbamates, as a class of compounds, are utilized in industrial processes, such as rubber vulcanization and as biocides, and their release into wastewater streams is a significant environmental concern. Moreover, their application as metal-precipitating agents in wastewater treatment can lead to residual amounts of these compounds in the effluent if not properly managed.
The environmental fate of dithiocarbamates is complex; they can undergo degradation through hydrolysis and photolysis, with the rate being significantly influenced by pH. For instance, alkyl dithiocarbamates are generally more stable in alkaline conditions. The degradation of dithiocarbamates can lead to the formation of various byproducts, including carbon disulfide and amines, which are also of environmental concern. One of the major degradation products of dimethyldithiocarbamates is thiram (a registered fungicide), which is known to be toxic to aquatic life. This underscores the importance of effective treatment methods that not only remove the parent compound but also its potentially harmful degradation products.
Several technologies are available for the remediation of water contaminated with organic pollutants like this compound. These can be broadly categorized into advanced oxidation processes (AOPs), bioremediation, and adsorption techniques.
Advanced Oxidation Processes (AOPs)
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes, including ozonation, Fenton's reagent, and photocatalysis, have shown effectiveness in degrading a wide range of recalcitrant organic compounds.
Ozonation : Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Studies on related dithiocarbamate fungicides, such as mancozeb, have demonstrated that ozonation can significantly reduce their residues. The effectiveness of ozonation is often pH-dependent, with higher efficiency typically observed in alkaline conditions due to the enhanced generation of hydroxyl radicals.
Fenton and Photo-Fenton Processes : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced with the use of UV light (photo-Fenton). These methods are effective in mineralizing a wide array of organic pollutants.
Photocatalysis : This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These, in turn, react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants.
The table below illustrates the potential efficiency of various AOPs in the degradation of organic sulfur compounds, which can be considered indicative for this compound, though specific studies are limited.
| Treatment Process | Contaminant | Initial Concentration (mg/L) | Treatment Conditions | Removal Efficiency (%) | Reference Compound |
| Ozonation | Mancozeb | 0.6 | Gaseous ozone (19 ppm) | 38-58 | Dithiocarbamate Fungicide |
| O₃/UV | Deltamethrin | 100 | pH 7, 210 min | 100 | Pesticide |
| Fenton | Methyl Orange | Not Specified | pH 3.5 | Effective Degradation | Azo Dye |
Bioremediation
Bioremediation utilizes microorganisms to degrade or transform contaminants into less toxic substances. This approach is often considered a more environmentally friendly and cost-effective alternative to conventional chemical and physical treatment methods. The success of bioremediation depends on the presence of microorganisms with the appropriate metabolic pathways to break down the target pollutant.
While specific studies on the bioremediation of this compound are not widely available, research on other carbamate pesticides indicates that microbial degradation is a significant pathway for their removal from soil and water. The primary step in the microbial degradation of carbamates often involves the hydrolysis of the ester or amide linkage. For this compound, this would likely involve the cleavage of the dithiocarbamate ester bond.
The efficiency of bioremediation can be influenced by environmental factors such as pH, temperature, nutrient availability, and the presence of other toxic compounds.
| Microorganism Type | Target Contaminant Class | Degradation Pathway | Key Factors | Potential Efficiency |
| Bacteria (e.g., Pseudomonas, Bacillus) | Carbamate Pesticides | Hydrolysis of ester/amide bond | pH, Temperature, Nutrients | High |
| Fungi | Organic Pollutants | Enzymatic degradation | Co-metabolism, Acclimation | Moderate to High |
Adsorption
Adsorption is a physical process where contaminants are removed from wastewater by adhering to the surface of an adsorbent material. Activated carbon is a widely used adsorbent due to its high surface area and porous structure, which provide numerous sites for the adsorption of organic molecules.
The effectiveness of adsorption depends on the properties of both the adsorbent (surface area, pore size distribution, surface chemistry) and the adsorbate (molecular size, polarity, solubility). The process is also influenced by operational parameters such as pH, temperature, and contact time.
Data on the adsorption of this compound is limited, but studies on other organic sulfur compounds and carbamate pesticides can provide insights into its potential for removal by adsorption. For instance, the adsorption of various pesticides on activated carbon has been shown to be an effective removal method.
| Adsorbent | Target Contaminant Class | Adsorption Capacity (mg/g) | Isotherm Model | Key Factors |
| Activated Carbon | Pesticides | Varies widely | Langmuir, Freundlich | pH, Temperature, Surface Area |
| Biochar | Organic Pollutants | Varies | Langmuir, Freundlich | Feedstock, Pyrolysis conditions |
Advanced Analytical Methodologies for the Detection and Characterization of Methyl Dimethyldithiocarbamate
Chromatographic Separation Techniques
Chromatography is fundamental in isolating methyl dimethyldithiocarbamate (B2753861) from complex mixtures, allowing for its precise measurement and identification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in its analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of dithiocarbamates. For compounds like methyl dimethyldithiocarbamate, reversed-phase HPLC is commonly employed. The separation is achieved based on the compound's polarity, using a nonpolar stationary phase and a polar mobile phase.
UV Detection: UV detection is a common method coupled with HPLC for the analysis of dithiocarbamates. The technique relies on the principle that the analyte absorbs light in the ultraviolet spectrum. For N,N-dimethyldithiocarbamate (DMDC), a related compound, detection is typically performed at a wavelength of 254 nm after a pre-column derivatization process. rsc.orgresearchgate.net This derivatization is often necessary to enhance the chromatographic properties and detectability of the compound. A simple and sensitive method involves using an I2/KI solution as the derivatization reagent, with optimal conditions at a pH of 9.0 and a derivatization time of 15 minutes. rsc.orgresearchgate.net Under these conditions, a linear relationship between concentration and peak area can be established, allowing for accurate quantification. rsc.orgresearchgate.net
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized. This method often requires post-column derivatization to convert the non-fluorescent analyte into a fluorescent derivative. For instance, N-methylcarbamates can be hydrolyzed post-column with sodium hydroxide at elevated temperatures. The resulting methylamine then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent product that can be detected. This approach provides very low detection limits, making it suitable for trace analysis in environmental samples like ground and drinking water.
Table 1: Typical HPLC Conditions for Dithiocarbamate (B8719985) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | rsc.org |
| Mobile Phase | Methanol-water (40/60, v/v) | rsc.orgresearchgate.net |
| Detection Mode | UV at 254 nm | rsc.orgresearchgate.net |
| Derivatization (Pre-column) | I2/KI solution | rsc.orgresearchgate.net |
| Detection Mode | Fluorescence (post-column derivatization) | |
| Derivatization (Post-column) | Hydrolysis with NaOH, reaction with OPA/2-mercaptoethanol |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. Since this compound itself can be volatile, GC-MS is a suitable method for its direct analysis. nih.gov
However, to improve volatility, thermal stability, and chromatographic behavior, derivatization is often employed. researchgate.net Common derivatization methods include alkylation, such as methylation, and silylation. researchgate.netmdpi.com These processes modify the functional groups of the analyte to make it more amenable to GC analysis. For dithiocarbamates, derivatization can enhance sensitivity and improve the ability to identify the compound based on its mass spectrum. researchgate.net The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for identification. The National Institute of Standards and Technology (NIST) library contains mass spectral data for this compound, which can be used for confirmation. nih.gov
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Combines gas chromatography for separation and mass spectrometry for detection. | scispace.com |
| Derivatization | Often used to increase volatility and thermal stability (e.g., methylation, silylation). | researchgate.netmdpi.com |
| Identification | Based on retention time and mass spectrum fragmentation patterns. | jcsp.org.pk |
| Mass Spectrum | The NIST library entry for this compound shows a top peak at m/z 76 and a third highest peak at m/z 135. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This method is exceptionally well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS.
LC-MS, particularly when used with tandem mass spectrometry (LC-MS/MS), allows for comprehensive profiling of this compound and its potential metabolites or degradation products in complex matrices. The initial separation by LC reduces matrix effects, and the subsequent mass analysis provides high selectivity and structural information. This technique is valuable in metabolomics and environmental analysis. For example, LC-MS/MS methods have been developed for related dithiocarbamate metabolites, demonstrating the capability for sensitive detection in biological samples like human plasma. researchgate.net The development of such methods involves optimizing chromatographic separation and mass spectrometric detection parameters to achieve low detection limits and high accuracy. researchgate.netnih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are essential for the unambiguous structural elucidation and confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its position in the structure.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the methyl carbons of the dimethylamino group, the methyl carbon of the S-methyl group, and the carbon of the thiocarbonyl group (C=S). Spectral data for various dithiocarbamates show the thiocarbonyl carbon resonating in the range of 192-196 ppm. rsc.org
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | N-(CH₃)₂ | ~3.4 | rsc.org |
| ¹H | S-CH₃ | ~2.6 | rsc.org |
| ¹³C | N-(CH₃)₂ | ~43 | rsc.org |
| ¹³C | S-CH₃ | ~19 | rsc.org |
| ¹³C | C=S | ~200 | nih.govrsc.org |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency.
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent peaks would be associated with the C-H bonds of the methyl groups, the C-N bond, and the C=S (thiocarbonyl) bond. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-N stretching vibration is expected around 1418 cm⁻¹, and the C=S stretching vibration, which is characteristic of dithiocarbamates, would be observed in the fingerprint region, typically around 1070 cm⁻¹. rsc.org
Table 4: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| C-H (in CH₃) | Stretching | 2850 - 3000 | libretexts.orgieeesem.com |
| C-N | Stretching | ~1418 | rsc.org |
| C=S (Thiocarbonyl) | Stretching | ~1070 | rsc.org |
| C-S | Stretching | 600 - 800 | ieeesem.com |
Mass Spectrometry Techniques (ESI-MS, MALDI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) serves as a cornerstone for the molecular weight determination and structural elucidation of this compound. Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly effective for analyzing dithiocarbamates and their complexes. creative-proteomics.comresearchgate.net ESI is a method that generates gas-phase ions from charged droplets, often producing multiply charged ions, which is advantageous for analyzing a wide range of molecules. creative-proteomics.com In contrast, MALDI is a soft ionization technique that uses a matrix to absorb laser energy, causing desorption and ionization of the analyte, making it highly suitable for high molecular weight substances like proteins and nucleic acids. creative-proteomics.com
For dithiocarbamates, these techniques provide precise molecular weight data, essential for confirming the identity of the compound. The molecular formula of this compound is C4H9NS2, with a molecular weight of approximately 135.25 g/mol . chemicalbook.com High-resolution mass spectrometry can yield the exact mass, providing a high degree of confidence in the compound's identification. nih.gov Studies on related dithiocarbamate complexes have successfully utilized both ESI-MS and MALDI-MS to investigate their structure and stoichiometry in the gas phase. researchgate.net For instance, UV-MALDI coupled with a high-resolution analyzer like an Orbitrap has been shown to be a powerful tool for the qualitative and quantitative analysis of various dithiocarbamates, allowing for direct solid-state analysis with minimal sample preparation. researchgate.net
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the parent ion into smaller, characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that helps to elucidate the compound's structure and differentiate it from isomers.
Below is a table summarizing the key molecular properties of this compound determined through computational methods and verifiable by mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C4H9NS2 | PubChem nih.gov |
| Molecular Weight | 135.3 g/mol | PubChem nih.gov |
| Exact Mass | 135.01764164 Da | PubChem nih.gov |
| Ionization Technique | ESI-MS, MALDI-MS | Creative Proteomics creative-proteomics.com |
| Common Application | Molecular Weight Verification, Fragmentation Analysis | Creative Proteomics creative-proteomics.com |
X-ray Crystallography for Absolute Structure Determination
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is measured and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.com The analysis provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com These parameters define the crystal lattice and the arrangement of molecules within it. For related organotin dithiocarbamates, studies have shown how the crystalline environment can influence molecular parameters. researchgate.net
The table below illustrates the type of data obtained from an X-ray crystallographic analysis, using a related dithiocarbamate derivative as an example.
| Parameter | Description | Example Value (for a related compound) |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P21/n |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 5.6183(1) Å, b = 18.2426(3) Å, c = 9.5185(2) Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges. | β = 96.835(2)° |
| Volume (V) | The volume of the unit cell. | 968.64(3) ų |
| Z | The number of formula units per unit cell. | 4 |
UV-Vis Spectroscopy for Kinetic Studies and Quantification
UV-Vis spectroscopy is a versatile analytical technique used for both the quantification and the study of reaction kinetics involving chromophoric substances like this compound. The dithiocarbamate functional group possesses chromophores that absorb light in the ultraviolet-visible region of the electromagnetic spectrum. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. journalajocs.com
For kinetic studies, UV-Vis spectroscopy can monitor the rate of a reaction by measuring the change in absorbance at a specific wavelength over time. sctunisie.org This is applicable to studying the degradation or transformation of this compound under various conditions, such as photodegradation. researchgate.net As the compound degrades or reacts, the concentration of the initial chromophore changes, leading to a corresponding change in absorbance. The appearance of new absorption bands can indicate the formation of reaction products. sctunisie.org By plotting absorbance versus time, reaction rates and rate constants can be determined, and the reaction order can be established. journalajocs.comsctunisie.org The presence of an isosbestic point in the spectra over time suggests a direct conversion of a reactant to a product without the accumulation of an intermediate species. sctunisie.org
For quantification, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. journalajocs.com
Raman Spectroscopy for Material Characterization
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, making it an ideal tool for chemical identification and material characterization. ojp.gov It is well-suited for the analysis of organic and inorganic compounds, including this compound. ojp.govnih.gov The technique involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the bonds within the molecule, producing a unique spectral fingerprint.
Raman spectroscopy offers several advantages, including high spectral resolution, which allows for effective discrimination between different chemical species, and the ability to perform measurements in aqueous solutions. ojp.gov For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its functional groups, such as C-H stretching modes of the methyl groups, C-N bonds, and the C=S and C-S bonds of the dithiocarbamate moiety. nih.gov
While conventional Raman scattering can have low intensity, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal, overcoming issues of low sensitivity and fluorescence interference that can plague the standard method. ojp.gov Raman spectroscopy is considered a very promising technique for the analysis of dithiocarbamates, provided that challenges related to selectivity are addressed. nih.govmdpi.com
Biosensor Development for Targeted Detection
The widespread use of dithiocarbamates has driven the need for rapid, sensitive, and on-site detection methods as an alternative to time-consuming chromatographic techniques. nih.govcabidigitallibrary.org Biosensors represent a promising analytical tool for this purpose, offering advantages in speed and portability. mdpi.comcabidigitallibrary.org These devices integrate a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte. For dithiocarbamates, biosensor development has primarily focused on exploiting their ability to inhibit specific enzymes. mdpi.commdpi.com
Enzyme Inhibition-Based Biosensors (e.g., Laccase, Tyrosinase)
A significant strategy in developing biosensors for dithiocarbamates, including this compound, is based on the principle of enzyme inhibition. mdpi.comresearchgate.net Dithiocarbamates are known inhibitors of several enzymes, particularly copper-containing oxidases like laccase and tyrosinase. mdpi.commdpi.com In this type of biosensor, the enzyme is immobilized on a transducer. The analytical signal is generated by measuring the enzyme's activity, typically by monitoring the consumption of its substrate or the formation of a product. mdpi.com
When the biosensor is exposed to a sample containing a dithiocarbamate, the inhibitor binds to the enzyme, reducing its catalytic activity. This decrease in activity, which is proportional to the concentration of the inhibitor, is the basis for detection. mdpi.com While laccase and tyrosinase have been widely used in biosensors for detecting phenolic compounds, their application in inhibition-based sensors for pesticides like dithiocarbamates is an active area of research. mdpi.com Aldehyde dehydrogenase is another enzyme that is strongly inhibited by dithiocarbamate compounds and has been successfully used in biosensor development. mdpi.comcabidigitallibrary.org
| Enzyme | Principle of Detection | Target Analyte Class |
| Laccase | Inhibition of enzyme activity | Dithiocarbamates, Phenols, Carbamates mdpi.commdpi.com |
| Tyrosinase | Inhibition of enzyme activity | Dithiocarbamates mdpi.com |
| Aldehyde Dehydrogenase | Inhibition of enzyme activity | Dithiocarbamates mdpi.comcabidigitallibrary.org |
Electrochemical Biosensing Strategies
Electrochemical biosensing strategies are frequently coupled with enzyme inhibition principles for the detection of dithiocarbamates. mdpi.com In these systems, an electrochemical transducer (an electrode) is used to measure the change in an electrical signal (current, potential, or impedance) resulting from the enzyme-analyte interaction. mdpi.com A common approach involves immobilizing an enzyme, such as aldehyde dehydrogenase (ALDH), at or near the electrode surface. mdpi.com
The activity of ALDH is measured by electrochemically detecting the reduced cofactor NADH, which is produced during the enzymatic reaction. mdpi.com Dithiocarbamates inhibit ALDH, causing a decrease in the production of NADH. This reduction in NADH concentration leads to a measurable decrease in the electrochemical signal, which can be correlated to the dithiocarbamate concentration in the sample. mdpi.com The sensitivity of these biosensors can be enhanced through the use of nanomaterials, such as carbon nanotubes or graphene, which facilitate electron transfer and decrease the potential required for NADH oxidation. mdpi.com These strategies offer a rapid and sensitive means for detecting dithiocarbamate fungicides in various samples. cabidigitallibrary.org
Sample Preparation and Derivatization Strategies in Analytical Chemistry
Pre-column and Post-column Derivatization for Enhanced Detectability (e.g., Methylation with Methyl Iodide)
Derivatization is a key technique in the analysis of dithiocarbamates, including DMDTC, as it converts the analyte into a more volatile or more easily detectable form. This is particularly important for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses.
Pre-column Derivatization
Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. A prevalent method for the analysis of DMDTC is its methylation to form the more stable and readily analyzable this compound. This is often achieved by reacting the DMDTC anion with a methylating agent, such as methyl iodide. This conversion is essential for GC-MS analysis, as it renders the compound sufficiently volatile for separation in the gas phase. encyclopedia.pub
Another pre-column derivatization strategy for the determination of N,N-dimethyldithiocarbamate (DMDC) in wastewater involves the use of an iodine/potassium iodide (I2/KI) solution. rsc.orgresearchgate.net This reaction creates a derivative that is readily detectable by an HPLC-UV system. rsc.orgresearchgate.net The optimization of this derivatization process is critical for achieving high sensitivity and accuracy. Key parameters that are controlled include pH, derivatization time, and the molar ratio of the derivatizing agent to the analyte. rsc.orgresearchgate.net For instance, a study on DMDC in wastewater found optimal derivatization conditions to be a pH of 9.0, a reaction time of 15 minutes, and a molar ratio of I2 to DMDC of 4:1. rsc.orgresearchgate.net
The following table summarizes key research findings on the pre-column derivatization of dimethyldithiocarbamate for enhanced detectability.
| Analyte | Derivatization Reagent | Analytical Technique | Key Parameters | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| N,N-dimethyldithiocarbamate (DMDC) | I2/KI solution | HPLC-UV | pH: 9.0, Time: 15 min, Molar Ratio (I2/DMDC): 4:1 | 12.8 µg L⁻¹ | 42.6 µg L⁻¹ |
| Dimethyldithiocarbamate (DMDTC) | Methyl Iodide | GC-MS | Alkaline EDTA/cysteine solution extraction | Not specified | 72 mg/kg (in plant/zootechnical matrices) |
| Polycarbamate (containing DMDC) | Not specified (analyzed as methyl derivative) | GC-MS | Programmed temperature injection | Not specified | Not specified |
Post-column Derivatization
While pre-column derivatization is more common for dithiocarbamates, post-column derivatization can also be employed. In this approach, the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This technique can be advantageous as it minimizes the potential for multiple derivatization products and can be automated. However, specific examples focusing solely on the post-column derivatization of this compound are less prevalent in the literature, with pre-column strategies being the more widely documented approach for enhancing its detectability.
Extraction and Enrichment Protocols from Complex Matrices (e.g., Wastewater, Biological Samples)
The isolation and concentration of this compound and its precursors from complex matrices are critical steps to ensure accurate and sensitive analysis. Various extraction and enrichment techniques are employed, with the choice depending on the matrix's complexity and the analyte's physicochemical properties.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for the extraction of dimethyldithiocarbamates from aqueous samples like wastewater. This method relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For the analysis of N,N-dimethyldithiocarbamate (DMDC) in wastewater, n-hexane has been successfully used as the extraction solvent. rsc.orgresearchgate.net This procedure effectively enriches the analyte from the complex wastewater matrix, making it amenable to subsequent derivatization and chromatographic analysis. rsc.orgresearchgate.net The efficiency of LLE is often evaluated by determining the recovery of the analyte from spiked samples, with reported relative recoveries for DMDC from wastewater ranging from 84.7% to 96.5%. rsc.orgresearchgate.net
Solid-Phase Extraction (SPE)
Solid-phase extraction is another powerful technique for the cleanup and enrichment of analytes from complex samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. SPE can offer higher enrichment factors and cleaner extracts compared to LLE. For dithiocarbamates, SPE is often used as a cleanup step after initial extraction and derivatization. tandfonline.com For instance, after methylation of dithiocarbamates, an SPE cartridge can be used to remove interfering matrix components before analysis. tandfonline.com
Extraction from Biological and Other Complex Matrices
For more complex matrices such as plant and zootechnical samples, more rigorous extraction protocols are necessary. A common approach involves an initial extraction in an alkaline solution containing ethylenediaminetetraacetic acid (EDTA) and cysteine. encyclopedia.pub EDTA helps to chelate metal ions that can form complexes with dithiocarbamates, while the alkaline conditions and cysteine help to stabilize the dithiocarbamate anion. encyclopedia.pub Following this extraction, the dithiocarbamate is typically derivatized (e.g., methylated) before analysis.
The following table summarizes research findings on the extraction and enrichment of dimethyldithiocarbamate from various complex matrices.
| Matrix | Extraction Method | Key Reagents/Solvents | Analytical Technique | Average Recovery |
| Wastewater | Liquid-Liquid Extraction (LLE) | n-hexane | HPLC-UV | 84.7% - 96.5% |
| Plant and Zootechnical Matrices | Alkaline Extraction | EDTA/cysteine solution, Methyl Iodide | GC-MS | Not specified |
| Tap Water | Not specified (analyzed as methyl derivative) | Not specified | GC-MS | 79% (with RSD of ~6%) |
| Food Crops (spiked) | Ion-pair extraction and S-alkylation | Tetrabutylammonium, Methyl Iodide | HPLC-UV | 69.4% - 84.8% (for ziram (B1684391), a DMDTC salt) |
Toxicological Mechanisms and Cellular Responses of Methyl Dimethyldithiocarbamate Excluding Dosage
Molecular and Cellular Perturbations
The interaction of methyl dimethyldithiocarbamate (B2753861) at the molecular and cellular level initiates a cascade of events that perturb cellular homeostasis. These include the disruption of critical enzymatic pathways, induction of oxidative damage, and interference with intracellular antioxidant systems.
Disruption of Ubiquitin Activation and Protein Signaling Pathways
Dithiocarbamates, including the dimethyl derivative, have been shown to interfere with the ubiquitin-proteasome system, a critical pathway for protein degradation and cell signaling. The initial step of this cascade, the activation of ubiquitin by the ubiquitin-activating enzyme (E1), is a key target.
Studies on sodium N,N-dimethyldithiocarbamate (DMDC) and the related compound ziram (B1684391) demonstrate that these dithiocarbamates can inhibit E1 activity. nih.gov This inhibition is linked to both the intracellular transport of metals and the induction of oxidative stress. nih.gov The E1 enzyme contains reactive cysteine residues within its ubiquitin-binding groove that are susceptible to modification. nih.govnih.gov Dithiocarbamates can cause covalent adduction of these cysteine residues, thereby blocking the enzyme's function. nih.gov For instance, N,N-diethyldithiocarbamate (DEDC), a close structural analog, has been shown to form adducts on specific cysteine residues of E1 in vivo, leading to a decrease in activated E1 and a reduction in total ubiquitinated proteins. nih.gov This disruption of the primary step in the ubiquitin signaling cascade can have far-reaching consequences on protein homeostasis and cellular regulation. nih.gov
Table 1: Effects of Dithiocarbamates on the Ubiquitin-Activating Enzyme (E1)
| Compound | Effect on E1 Activity | Proposed Mechanism | Cellular Consequence |
|---|---|---|---|
| Sodium N,N-dimethyldithiocarbamate (DMDC) | Inhibition nih.gov | Increased oxidative stress, potential metal transport nih.gov | Disruption of ubiquitin-based protein signaling nih.gov |
| N,N-diethyldithiocarbamate (DEDC) | Inhibition nih.gov | Covalent adduction of cysteine residues (Cys234, Cys179) nih.gov | Decreased levels of activated E1 and total ubiquitinated proteins nih.gov |
Induction of Oxidative Injury and Impaired Redox Balance
A central mechanism of dithiocarbamate (B8719985) toxicity is the induction of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.govmdpi.com Dithiocarbamates can promote the formation of ROS through their interaction with metals, particularly copper. nih.gov
Compounds like N,N-diethyldithiocarbamate (DEDC) form lipophilic complexes with copper, which can facilitate the transport of this redox-active metal across cellular membranes. nih.gov This accumulation of intracellular copper can catalyze reactions that generate ROS, leading to oxidative damage to lipids, proteins, and DNA. nih.govuc.pt The resulting lipid peroxidation can compromise membrane integrity, while oxidative damage to proteins can impair their function. nih.gov Evidence suggests that dithiocarbamate-mediated oxidative stress occurs prior to observable structural changes in tissues like the myelin sheath, indicating it is an early event in the toxic cascade. nih.govosti.gov This oxidative injury triggers a cellular antioxidant response, including the upregulation of enzymes like superoxide (B77818) dismutase and heme oxygenase 1, as the cell attempts to mitigate the damage. osti.gov
Interactions with Intracellular Glutathione (B108866) Systems
The glutathione (GSH) system is a primary line of defense against oxidative stress and xenobiotic toxicity. Dithiocarbamates, including N,N-dimethyldithiocarbamate (DMDC), directly interact with and deplete intracellular GSH. nih.gov This depletion occurs through at least two distinct mechanisms. DMDC appears to deplete GSH primarily through the generation of glutathione disulfide (GSSG), the oxidized form of glutathione. nih.gov
In contrast, other dithiocarbamates like N-methyldithiocarbamate (NMDC) can react to form intermediates, such as methylisothiocyanate, which are then conjugated with GSH to form products like S-methylthiocarbamoylglutathione (GSMITC). nih.gov The depletion of the cellular GSH pool has significant consequences. It sensitizes the cell to further oxidative insults and enhances the cytotoxicity of the dithiocarbamate itself. nih.gov Conversely, supplementation with GSH can diminish the toxic effects, highlighting the critical role of glutathione in the detoxification of these compounds. nih.gov Glutathione-S-transferases (GSTs), a family of enzymes that catalyze the conjugation of GSH to xenobiotics, are also implicated in these processes. mdpi.commdpi.comnih.gov
Systemic and Organ-Specific Toxicodynamics
The molecular perturbations initiated by methyl dimethyldithiocarbamate manifest as toxicity in specific organ systems, most notably the liver and the peripheral nervous system.
Hepatic Responses and Mechanisms of Hepatotoxicity
The liver is a primary target for dithiocarbamate toxicity due to its central role in metabolizing xenobiotics. The hepatotoxicity of these compounds is closely linked to their interactions with the glutathione system. Studies comparing N-methyldithiocarbamate (NMDC) and N,N-dimethyldithiocarbamate (DMDC) have shown that oral exposure to NMDC can lead to centrilobular hepatocyte necrosis and leakage of liver enzymes, indicators of significant liver damage. nih.gov
A key factor in this hepatotoxicity is the depletion of hepatic GSH. nih.gov Dithiocarbamates can interfere with the metabolic activation of other hepatotoxins by inhibiting microsomal drug-metabolizing enzymes, such as the cytochrome P-450 system. nih.gov This inhibition can be mediated by metabolites like carbon disulfide (CS2). nih.gov The detoxification of dithiocarbamate metabolites relies on the glutathione conjugation pathway, and when this system is overwhelmed or depleted, cytotoxic injury ensues. nih.gov The protective role of GSH is underscored by findings that prior depletion of GSH exacerbates dithiocarbamate-induced cytotoxicity in hepatocytes. nih.gov
Neurological Effects and Mechanisms of Peripheral Neuropathy
Certain dithiocarbamates are well-documented neurotoxicants, capable of inducing a distinct peripheral neuropathy characterized by damage to the myelin sheath surrounding nerve axons. nih.govaapmr.orgfrontiersin.org This condition, often termed a primary myelinopathy or Schwannopathy, results from injury to the Schwann cells that produce and maintain myelin. nih.gov
A leading hypothesis for the mechanism of dithiocarbamate-induced neuropathy involves the disruption of metal homeostasis, particularly copper. nih.govnih.gov Dithiocarbamates form lipophilic complexes with copper, facilitating its accumulation within the peripheral nerve and specifically within the myelin sheath. nih.govnih.gov This excess, redox-active copper is thought to catalyze local oxidative stress and lipid peroxidation, leading to myelin degeneration. nih.govnih.gov Electrophysiological studies in animal models have shown reduced nerve conduction velocity, consistent with demyelination of large, fast-conducting nerve fibers. nih.gov The accumulation of lipid peroxidation products in the nerve tissue of treated animals supports the role of oxidative stress in the pathology of this peripheral neuropathy. nih.govnih.gov
Table 2: Summary of Organ-Specific Toxicodynamics
| Organ System | Key Pathological Finding | Primary Underlying Mechanism | Associated Molecular Events |
|---|---|---|---|
| Liver | Centrilobular hepatocyte necrosis, enzyme leakage nih.gov | Depletion of intracellular glutathione (GSH) nih.gov | Formation of GSSG or GSH-conjugates, inhibition of cytochrome P-450 enzymes nih.govnih.gov |
| Peripheral Nervous System | Myelin degeneration (myelinopathy), reduced nerve conduction velocity nih.govnih.gov | Accumulation of copper in myelin, leading to oxidative stress nih.govnih.gov | Formation of lipophilic dithiocarbamate-copper complexes, lipid peroxidation nih.govnih.gov |
Immunotoxicological Considerations and Pathways
The immunotoxicological profile of this compound is not extensively documented in dedicated studies. However, the broader class of dithiocarbamates (DTCs) is known to possess immunomodulatory properties, which can be either immunosuppressive or immunostimulatory depending on the specific compound, the biological system under investigation, and the experimental conditions. The immunotoxicity of some dithiocarbamates has been linked to their metabolic products. For instance, ethylene (B1197577) thiourea (B124793) (ETU) and propylene (B89431) thiourea (PTU), metabolites of certain dithiocarbamates, are recognized for their toxicological effects, including immunotoxicity nih.gov.
One of the proposed mechanisms for the immunotoxic effects of dithiocarbamates involves their ability to chelate metal ions, which are essential for the function of many enzymes involved in immune responses. Additionally, some dithiocarbamates and their metabolites can interfere with cellular signaling pathways. For example, they may modulate the activity of transcription factors such as NF-κB, which plays a central role in regulating inflammatory and immune responses.
Furthermore, dithiocarbamates can induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov An excess of ROS can, in turn, activate cellular pathways like the c-Jun N-terminal kinases (JNK) and p38 MAPK pathways, which can result in cell death and modulate immune cell function nih.gov.
Studies on related compounds, such as sodium methyldithiocarbamate, have indicated that its decomposition product, methyl isothiocyanate, is likely responsible for some of its immunological effects researchgate.net. This suggests that the immunotoxicological profile of this compound could also be influenced by its metabolic breakdown products.
Genotoxic and Carcinogenic Mechanistic Studies
Mutagenicity Assessments and DNA Interactions
There is a lack of specific data from mutagenicity assays, such as the Ames test, for this compound in the public domain. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli researchgate.net.
However, the genotoxic potential of the broader dithiocarbamate class of compounds has been a subject of investigation. Some dithiocarbamates have been shown to exhibit genotoxic effects in certain test systems. The mechanisms underlying the potential mutagenicity of dithiocarbamates could involve several pathways. One possibility is the induction of oxidative DNA damage through the generation of reactive oxygen species. Another potential mechanism is the direct interaction of the compound or its metabolites with DNA, leading to the formation of DNA adducts and subsequent mutations.
Given the absence of direct experimental data for this compound, its mutagenic potential remains to be definitively characterized.
Potential for N-nitroso Derivative Formation and Carcinogenesis
A significant toxicological concern associated with secondary amines and their derivatives, including this compound, is their potential to react with nitrosating agents, such as nitrite, to form N-nitroso compounds. This reaction can occur under acidic conditions, similar to those found in the human stomach environcj.in. The dimethylamine (B145610) moiety of this compound can be nitrosated to form N-nitrosodimethylamine (NDMA), a well-characterized and potent carcinogen environcj.incabidigitallibrary.orgwikipedia.org.
NDMA is a known hepatotoxin and has been shown to induce tumors in various organs in laboratory animals wikipedia.orgdelaware.gov. The carcinogenicity of NDMA is attributed to its metabolic activation by cytochrome P450 enzymes, which leads to the formation of a highly reactive methyldiazonium ion. This electrophilic intermediate can then alkylate DNA, forming DNA adducts. If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.
While some dithiocarbamates have been investigated for their potential to inhibit the metabolism and toxicity of NDMA nih.govnih.gov, the primary concern remains the potential for the endogenous formation of NDMA from precursor compounds like this compound.
Table of Potential Genotoxic and Carcinogenic Mechanisms
| Mechanism | Description | Relevance to this compound |
| Mutagenicity | The capacity of a chemical to induce genetic mutations. | Direct mutagenicity data for this compound is not readily available. Potential mechanisms for related compounds include oxidative DNA damage and DNA adduct formation. |
| N-nitroso Compound Formation | Reaction of the dimethylamine moiety with nitrosating agents (e.g., nitrite) to form N-nitrosodimethylamine (NDMA). | Considered a significant potential risk due to the chemical structure of this compound. |
| Carcinogenesis via NDMA | Metabolic activation of NDMA to a reactive electrophile that alkylates DNA, leading to mutations and potentially cancer. | This is a well-established mechanism for NDMA, which can be formed from this compound. |
Applications in Materials Science and Nanotechnology Research Involving Methyl Dimethyldithiocarbamate
Integration into Polymeric Systems (e.g., Photo-stabilizing Polymers)
The integration of dithiocarbamate (B8719985) compounds into polymeric systems is an area of interest for enhancing the durability and performance of polymers. While specific research focusing exclusively on methyl dimethyldithiocarbamate (B2753861) as a photo-stabilizer is not extensively documented in the public domain, the broader class of dithiocarbamates is known for its stabilizing properties. The potential mechanisms by which dithiocarbamates, and by extension methyl dimethyldithiocarbamate, can protect polymers from degradation, particularly photo-oxidative degradation, include the decomposition of hydroperoxides and the scavenging of free radicals. canada.canih.gov
Photo-oxidative degradation is a primary cause of the deterioration of many polymers when exposed to ultraviolet (UV) radiation in the presence of oxygen. nih.gov This process leads to the breaking of polymer chains, the formation of free radicals, and a reduction in molecular weight, all of which contribute to the loss of mechanical properties and discoloration. nih.govspecialchem.com UV stabilizers are additives that can mitigate these effects. amcorplastics.com Dithiocarbamate complexes, particularly those with transition metals, have been shown to function as effective hydroperoxide decomposers, which is a critical step in interrupting the auto-oxidative cycle of polymer degradation. canada.ca By breaking down hydroperoxides into non-radical products, these compounds can prevent the formation of new radicals that would otherwise continue the degradation chain reaction. canada.ca
Furthermore, dithiocarbamates can act as radical scavengers, terminating the chain reactions initiated by UV light. canada.ca While the direct application of this compound as a photo-stabilizer requires more dedicated research, its chemical structure suggests it could participate in these protective mechanisms.
Precursors for Advanced Inorganic Materials
A significant application of dithiocarbamate complexes in materials science is their use as single-source precursors for the synthesis of advanced inorganic materials, particularly metal sulfide (B99878) nanocrystals. This approach offers excellent control over the stoichiometry and morphology of the resulting nanomaterials.
Synthesis of Metal Sulfide Nanocrystals (e.g., Iron Sulfide)
Dithiocarbamate complexes are ideal single-source precursors for metal sulfide nanoparticles because they contain both the metal and sulfur atoms within a single molecule, ensuring a uniform distribution of elements at the molecular level. The thermal decomposition of these complexes in a high-boiling point solvent is a common method for synthesizing metal sulfide nanocrystals.
A study on the synthesis of iron sulfide nanoparticles utilized a potassium dimethyldithiocarbamate complex as a single-source precursor. The decomposition of this precursor led to the formation of iron sulfide nanoparticles with distinct crystalline phases and sizes. The nature of the precursor has a direct impact on the characteristics of the resulting nanoparticles. For instance, the use of a precursor with a methyl group, such as dimethyldithiocarbamate, has been observed to produce smaller nanoparticles compared to precursors containing a phenyl ring.
In one study, iron sulfide nanoparticles synthesized from a potassium dimethyldithiocarbamate precursor (FeS2) exhibited a pyrrhotite (B1172379) crystalline phase. The crystallite sizes of these nanoparticles were in the range of 4.50–10.50 nm. The optical properties of these nanoparticles were also characterized, showing an optical band gap of 4.36 eV.
Table 1: Properties of Iron Sulfide Nanoparticles Synthesized from a Dimethyldithiocarbamate Precursor
| Property | Value |
| Precursor | Potassium dimethyldithiocarbamate |
| Resulting Nanoparticle | Iron Sulfide (FeS2) |
| Crystalline Phase | Pyrrhotite |
| Crystallite Size (HRTEM) | 4.50–10.50 nm |
| Optical Band Gap | 4.36 eV |
Fabrication of Nanocomposites with Tailored Properties
The iron sulfide nanoparticles synthesized from dimethyldithiocarbamate precursors can be further utilized in the fabrication of nanocomposites. By dispersing these nanoparticles into a polymer matrix, new materials with tailored properties can be created.
Following the synthesis of iron sulfide nanoparticles from a potassium dimethyldithiocarbamate precursor, these nanoparticles were successfully incorporated into a hydroxyethyl (B10761427) cellulose (B213188) (HEC) matrix to form iron sulfide/HEC nanocomposites. The integration of the nanoparticles into the polymer was confirmed through Fourier Transform Infrared Spectroscopy (FTIR), which showed interactions between the nanoparticles and the polymer matrix.
The resulting nanocomposites exhibited properties that were a combination of the polymer matrix and the embedded nanoparticles. The study of these nanocomposites provides insights into how the properties of a polymer can be modified and enhanced by the inclusion of well-defined inorganic nanocrystals. This approach opens up possibilities for creating functional materials with specific optical, electronic, or magnetic properties tailored for various applications.
Computational Chemistry and in Silico Approaches for Methyl Dimethyldithiocarbamate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl dimethyldithiocarbamate (B2753861), docking simulations can be employed to explore its potential interactions with various biological targets, such as enzymes or receptors. This can help in identifying potential mechanisms of action or toxicity.
The process involves generating a three-dimensional structure of methyl dimethyldithiocarbamate and docking it into the binding site of a target protein. The simulation then calculates the binding affinity, which is an estimation of the strength of the interaction. A higher binding affinity suggests a more stable complex and a greater likelihood of biological effect. The results of molecular docking studies are often presented in terms of binding energy, typically measured in kcal/mol. researchgate.netsamipubco.com
Table 1: Hypothetical Molecular Docking Results for this compound with Various Target Proteins
| Target Protein | Putative Biological Process | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cysteine Protease | Enzyme Inhibition | -6.5 | Cys25, His159 |
| Acetylcholinesterase | Neurotransmission | -5.8 | Trp84, Phe330 |
| Cytochrome P450 | Metabolism | -7.2 | Phe215, Arg372 |
The insights gained from such simulations can guide the design of new derivatives with improved binding characteristics. Molecular dynamics simulations can further refine these findings by providing a more dynamic picture of the ligand-receptor complex over time, confirming the stability of the predicted binding mode. mdpi.comsamipubco.com
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. nih.gov These methods can be invaluable in elucidating the potential reaction mechanisms of this compound. For instance, Density Functional Theory (DFT) is a popular quantum chemical method that can be used to calculate the energies of reactants, transition states, and products for a proposed reaction pathway. diva-portal.org
By mapping the potential energy surface, researchers can identify the most likely reaction mechanism and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org This information is crucial for understanding how this compound might be metabolized in biological systems or how it might react with other molecules in the environment. researchgate.net
Table 2: Hypothetical Quantum Chemical Calculation Results for a Proposed Metabolic Pathway of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 1 | S-demethylation | 25.3 | -10.1 |
| 2 | Oxidation of Sulfur | 18.7 | -5.4 |
| 3 | Glucuronidation | 12.5 | -15.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. The specific metabolic pathways and their energetics would need to be determined through dedicated quantum chemical studies.
These calculations can help predict the formation of metabolites and understand the factors that govern the compound's reactivity and stability. unipd.it
Predictive Modeling of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. semanticscholar.org Predictive modeling, often using machine learning algorithms, can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are mathematical equations that relate the structural features of a molecule to its activity. mdpi.com
For this compound and its analogs, a QSAR study would involve compiling a dataset of related compounds with their measured biological activities. Then, various molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound. mdpi.com Statistical methods are then used to build a model that can predict the activity of new, untested compounds. researchgate.net
Table 3: Example of Molecular Descriptors Used in a QSAR Model for Dithiocarbamates
| Descriptor | Description | Value for this compound |
| Molecular Weight | Mass of the molecule | 135.26 g/mol |
| LogP | Octanol-water partition coefficient | 1.2 |
| Polar Surface Area | Surface area of polar atoms | 38.4 Ų |
| Number of H-bond Donors | Count of hydrogen bond donors | 0 |
| Number of H-bond Acceptors | Count of hydrogen bond acceptors | 2 |
Note: The values in this table are representative and would be part of a larger dataset used to build a predictive QSAR model.
These predictive models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico screening can significantly accelerate the discovery of new compounds with desired biological properties.
Future Research Directions and Emerging Paradigms for Methyl Dimethyldithiocarbamate
Development of Novel Analogue Libraries with Enhanced Efficacy and Selectivity
Future research will heavily focus on the rational design and synthesis of novel analogue libraries derived from the methyl dimethyldithiocarbamate (B2753861) scaffold. The goal is to create derivatives with improved potency, greater target selectivity, and reduced off-target effects. By modifying the core structure, researchers aim to fine-tune the compound's physicochemical and biological properties.
One promising approach is the creation of hybrid molecules that combine the dithiocarbamate (B8719985) functional group with other pharmacologically active moieties. For instance, a diarylaminopyrimidine-dithiocarbamate hybrid has been synthesized to target Focal Adhesion Kinase (FAK), a regulator of cancer cell survival and proliferation. This hybrid demonstrated selectivity toward tumor cells and exhibited significant anti-proliferative effects nih.gov. Similarly, the development of metal-based dithiocarbamate complexes, such as those with gold(III), has yielded compounds with excellent anti-tumor properties and reduced systemic toxicity nih.gov.
The design of new derivatives is also being driven by the need to combat emerging infectious diseases. Researchers have designed and synthesized a series of dithiocarbamate derivatives that act as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication nih.gov. One such derivative, compound L2, exhibited an IC₅₀ value of 9.1 ± 2.0 nM against the enzyme, highlighting its potential as a candidate for anti-coronaviral therapy nih.gov. These studies underscore a strategic shift towards creating targeted dithiocarbamate analogues for specific diseases.
Table 1: Examples of Novel Dithiocarbamate Analogues and Their Strategic Design
| Analogue/Derivative Class | Strategic Modification | Desired Enhancement | Target Application |
|---|---|---|---|
| Diarylaminopyrimidine-DTC Hybrids | Integration of a FAK-targeting moiety | Selectivity for tumor cells, anti-angiogenesis | Cancer Therapy nih.gov |
| Gold(III)-DTC Complexes | Chelation with Gold(III) ions | Reduced systemic toxicity, enhanced in vivo efficacy | Cancer Therapy nih.gov |
| SARS-CoV-2 Mpro Inhibitors | Structure-based design to fit enzyme's active site | Potent and specific inhibition of viral replication | Antiviral Therapy (COVID-19) nih.gov |
Exploration of Unconventional Biological Targets and Therapeutic Applications
While dithiocarbamates have historical uses, emerging research is uncovering their potential to modulate unconventional biological targets, opening doors to new therapeutic applications in oncology, virology, and neurology.
In cancer therapy, dithiocarbamates are being investigated for their ability to inhibit the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that is often dysregulated in cancer cells nih.govnih.gov. Dithiocarbamate-copper complexes, in particular, can inhibit proteasome activity, leading to the induction of apoptosis in cancer cells nih.govnih.gov. Beyond the UPS, these compounds are also known inhibitors of the nuclear factor-kappaB (NF-κB) signaling cascade, which plays a key role in inflammation, cell survival, and immunity, and is implicated in many cancers nih.gov.
The antiviral properties of dithiocarbamates are another area of intense research. Pyrrolidine dithiocarbamate (PDTC), a related compound, has been shown to be a potent inhibitor of human rhinovirus (HRV) and poliovirus by interfering with viral protein expression and protecting host cells from virus-induced death nih.gov. Dithiocarbamate-based drugs are also being explored as potential treatments for HIV, with some showing the ability to slow the progression to AIDS in clinical trials mdpi.com. The mechanism often involves targeting essential viral enzymes or cellular pathways that the virus hijacks for replication nih.govnih.gov.
Furthermore, dithiocarbamate derivatives are being evaluated for the treatment of neurodegenerative conditions like Alzheimer's disease. Certain coumarin–dithiocarbamate hybrids have been found to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132) mdpi.com. This inhibitory activity could help in managing the cognitive symptoms of Alzheimer's.
Table 2: Unconventional Biological Targets of Dithiocarbamates
| Biological Target | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Ubiquitin-Proteasome System (UPS) | Oncology | Inhibition of proteasome activity, leading to apoptosis in cancer cells nih.govnih.gov. |
| Nuclear Factor-kappaB (NF-κB) | Oncology, Inflammation | Inhibition of a key signaling cascade involved in cancer cell survival and inflammation nih.gov. |
| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Virology | Direct inhibition of essential viral enzymes required for replication nih.gov. |
| Viral Replication Machinery | Virology | Interference with viral protein expression and gene replication nih.govoup.com. |
| Acetylcholinesterase (AChE) | Neurology | Inhibition of neurotransmitter degradation to manage Alzheimer's symptoms mdpi.com. |
Advancements in Environmental Remediation and Detoxification Strategies
The strong metal-chelating properties of the dithiocarbamate group make these compounds effective agents for environmental remediation, particularly for the removal of heavy metals from contaminated water. Future research is expected to build upon this capability by developing more advanced and efficient remediation systems.
Dithiocarbamates have been successfully used to remove a variety of heavy metals, including lead(II), copper(II), cadmium(II), zinc, and nickel, from wastewater mdpi.com. This is achieved by forming stable, insoluble metal-dithiocarbamate complexes that can be easily separated from the water mdpi.com. Research has demonstrated high removal efficiency; for example, when dithiocarbamate was grafted onto a crosslinked polymer, it removed over 90% of lead, copper, and cadmium from wastewater within 40 minutes mdpi.com.
However, the use of dithiocarbamates as pesticides means that the compounds themselves and their degradation products can become environmental contaminants nih.govwho.int. A key degradation product, ethylene (B1197577) thiourea (B124793) (ETU), is of particular concern. Therefore, future advancements must also focus on the complete detoxification of both the target pollutants and the remediation agent itself. Research into the environmental fate of dithiocarbamates shows they degrade relatively quickly through processes like photolysis and hydrolysis nih.govwho.int. Future strategies may involve integrating dithiocarbamate-based chelation with advanced oxidation processes or bioremediation techniques to ensure the full breakdown of all organic components into harmless substances.
Table 3: Heavy Metal Remediation using Dithiocarbamate-Based Strategies
| Heavy Metal Ion | Dithiocarbamate Application | Reported Efficiency |
|---|---|---|
| Lead (Pb²⁺) | Dithiocarbamate-modified hydrochar | Effective in removing divalent lead mdpi.com. |
| Copper (Cu²⁺) | Glutaraldehyde/polyethyleneimine polymer grafted with DTC | >90% removal within 40 minutes mdpi.com. |
| Cadmium (Cd²⁺) | Glutaraldehyde/polyethyleneimine polymer grafted with DTC | >90% removal within 40 minutes mdpi.com. |
| Zinc (Zn²⁺) | Amine-modified dithiocarbamates | Successful removal from wastewater at low pH. |
Application of Multi-Omics Technologies for Deeper Mechanistic Understanding
To fully unlock the potential of methyl dimethyldithiocarbamate and its analogues, a deeper understanding of their molecular mechanisms of action is required. The application of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—represents a paradigm shift in this endeavor. These technologies allow for a holistic, system-wide view of how a compound affects biological systems.
A compelling example is the use of a multi-omics approach to study the synergistic effect of diethyldithiocarbamate (B1195824) (DDC), a close relative of this compound, with the antibiotic polymyxin (B74138) B against resistant Pseudomonas aeruginosa. nih.gov. This comprehensive analysis revealed that the DDC combination significantly perturbed multiple metabolic pathways, including those for lipopolysaccharide (LPS) modification, biofilm formation, and membrane glycerophospholipid metabolism nih.gov.
Transcriptomics showed that the combination therapy down-regulated the expression of operons responsible for modifying LPS, a key component of the bacterial outer membrane that contributes to antibiotic resistance nih.gov.
Metabolomics identified significant disruptions in the abundance of metabolites related to Lipid A biosynthesis, the tricarboxylic acid (TCA) cycle, and nucleotide metabolism nih.gov.
This level of detail would be unattainable with traditional methods. Applying similar multi-omics strategies to this compound could elucidate its mechanisms in various contexts, from its pesticidal action to its potential therapeutic effects. This would enable researchers to identify novel biomarkers of efficacy or toxicity, predict off-target effects, and rationally design next-generation compounds with improved properties.
Sustainable Synthesis and Life Cycle Assessment of this compound
As with any widely used chemical, the environmental footprint of this compound's production is a critical consideration. Future research will increasingly focus on developing sustainable synthesis methods and conducting comprehensive Life Cycle Assessments (LCA) to evaluate and minimize its environmental impact from cradle to grave nih.govacs.org.
An LCA provides a holistic environmental evaluation by assessing the impacts of every stage of a product's life, including raw material extraction, chemical synthesis, application, and end-of-life degradation nih.govresearchgate.netlongdom.orglongdom.org. For this compound, this would involve comparing the environmental costs of different known synthesis routes. For example, one common method is the methylation of dimethyldithiocarbamate salts, while another involves the reaction of tetramethylthiuram disulfide with methyl Grignard reagents wikipedia.org. An LCA could quantify factors like energy consumption, greenhouse gas emissions, and waste generation for each route, identifying the more sustainable option researchgate.net.
Furthermore, there is a growing emphasis on "green chemistry" and the development of more sustainable synthesis pathways for organosulfur compounds researchgate.netrsc.org. Future research could explore:
Electrochemical Synthesis: Utilizing renewable energy to drive the formation of C-S bonds, potentially reducing the need for harsh reagents and high temperatures researchgate.net.
Bio-based Feedstocks: Investigating the use of renewable, biomass-derived starting materials to replace petroleum-based precursors.
Catalytic Processes: Developing more efficient catalysts to improve reaction yields and reduce energy inputs, focusing on atom economy and waste minimization researchgate.net.
By integrating green synthesis principles with rigorous LCA, the chemical industry can move towards more environmentally responsible production of this compound and other essential compounds.
Q & A
Q. What are the common synthetic routes for methyl dimethyldithiocarbamate in laboratory settings?
this compound can be synthesized via two primary methods:
- Reaction of N,N-Dimethylthiocarbamoyl chloride with methanethiolate under controlled alkaline conditions to yield the target compound .
- Grignard reagent reactions with tetramethylthiuram disulfide (TMTD), producing this compound and byproducts like Me2NCS2MgX . Both methods require precise stoichiometric control and inert atmospheres to avoid side reactions.
Q. Which analytical techniques are recommended for detecting this compound in environmental or biological samples?
- Colorimetric methods based on CS2 evolution are widely used, as dithiocarbamates release CS2 during acid hydrolysis. This gas is quantified via spectrophotometry .
- Head-space gas chromatography (GLC) is effective for measuring CS2 in aqueous matrices, validated for thiram and related dithiocarbamates .
Q. What are the primary research applications of this compound in fungicide studies?
It is utilized as a model compound for studying dithiocarbamate fungicides. Key applications include:
- Investigating fungicidal mechanisms , such as enzyme inhibition (e.g., disrupting metal-dependent enzymes in pathogens) .
- Serving as a reference standard in residue analysis for regulatory compliance .
Advanced Research Questions
Q. How does this compound interact with transition metals in chelation studies?
The compound forms stable metal complexes via its dithiocarbamate group. For example:
- In hydrometallurgy, it chelates metals like cobalt and nickel, enabling selective recovery from leachates .
- Structural studies (e.g., X-ray crystallography) reveal planar coordination geometries in complexes, with bond lengths (e.g., Ni-S bonds at ~2.3 Å) indicative of strong metal-ligand interactions .
Q. What metabolic pathways produce this compound in biological systems?
It is a metabolite of thiram , generated through enzymatic degradation in soil and aquatic environments. Key steps include:
- Oxidative cleavage of thiram’s disulfide bond, yielding CS2 and this compound .
- Peak concentrations in water occur by day 4 post-application, suggesting intermediate persistence in environmental matrices .
Q. What environmental factors influence the degradation of this compound in aquatic systems?
- pH and temperature : Degradation accelerates under acidic conditions and elevated temperatures.
- Microbial activity : Soil microbiota play a role in breaking down the compound into CO2 and simpler organosulfur species .
- Photolysis : UV exposure may cleave the dithiocarbamate moiety, though this pathway requires further validation .
Q. How can X-ray crystallography elucidate the structural properties of this compound complexes?
- Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the planar geometry of the dithiocarbamate group. For example, in nickel complexes, the Ni-S bond length is ~2.30 Å, and the S-S bond in TMTD precursors is ~2.00 Å .
- Density Functional Theory (DFT) simulations complement experimental data to predict electronic structures and reactivity .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via FT-IR to track the S-H stretch (2500–2600 cm<sup>-1</sup>) disappearance .
- Analytical Validation : Calibrate CS2 detection methods using spiked samples to ensure recovery rates >90% .
- Ethical Compliance : Adhere to data anonymization and secure storage protocols when handling environmental or biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
